(5-(Benzyloxy)pyrimidin-2-YL)methanol
Description
Properties
IUPAC Name |
(5-phenylmethoxypyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-8-12-13-6-11(7-14-12)16-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCWCWBUQRQAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(N=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (5-(Benzyloxy)pyrimidin-2-YL)methanol (CAS No. 132259-99-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of (5-(Benzyloxy)pyrimidin-2-YL)methanol, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and spectroscopic analysis, this document details the compound's physicochemical properties, a proposed synthetic pathway, predicted spectroscopic data, and its prospective applications as a synthetic intermediate in the development of targeted therapeutics. The pyrimidine core, a fundamental component of nucleobases, renders its derivatives, such as the title compound, of high interest for the synthesis of novel bioactive molecules.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, characterization, and utilization in synthetic chemistry.
Physical Properties
The following table summarizes key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 132259-99-5 | N/A |
| Molecular Formula | C₁₂H₁₂N₂O₂ | N/A |
| Molecular Weight | 216.24 g/mol | N/A |
| Appearance | Pale-yellow to Yellow-brown Solid | N/A |
| Storage Temperature | Room temperature | N/A |
Predicted Spectroscopic Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on established chemical shift values for pyrimidine, benzyl, and hydroxymethyl moieties.[3][4][5]
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~8.5 | s | 2H | H-4, H-6 | Protons on the pyrimidine ring adjacent to the nitrogen atoms are deshielded. |
| ~7.3-7.5 | m | 5H | Ar-H | Aromatic protons of the benzyl group. |
| ~5.2 | s | 2H | O-CH₂-Ar | Methylene protons of the benzyloxy group, deshielded by the adjacent oxygen and aromatic ring. |
| ~4.7 | s | 2H | Py-CH₂-OH | Methylene protons of the hydroxymethyl group, deshielded by the pyrimidine ring and the hydroxyl group. |
| ~3.5 | t (broad) | 1H | OH | Hydroxyl proton, chemical shift can vary depending on solvent and concentration. |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~165 | C-2 | Carbon of the pyrimidine ring attached to the hydroxymethyl group and flanked by two nitrogen atoms. |
| ~158 | C-5 | Carbon of the pyrimidine ring attached to the benzyloxy group. |
| ~145 | C-4, C-6 | Carbons of the pyrimidine ring. |
| ~136 | Ar-C (ipso) | Quaternary carbon of the benzyl group attached to the oxygen. |
| ~128-129 | Ar-CH | Aromatic carbons of the benzyl group. |
| ~71 | O-CH₂-Ar | Methylene carbon of the benzyloxy group. |
| ~65 | Py-CH₂-OH | Methylene carbon of the hydroxymethyl group. |
The predicted characteristic IR absorption bands for this compound are listed below, corresponding to the key functional groups present in the molecule.[6][7][8][9]
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C and C=N stretch (pyrimidine and aromatic rings) |
| 1250-1000 | Strong | C-O stretch (ether and alcohol) |
Under electron ionization (EI), this compound is expected to exhibit a distinct fragmentation pattern. The molecular ion peak ([M]⁺) should be observable at m/z 216.[10][11][12][13][14]
Table 5: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 216 | [C₁₂H₁₂N₂O₂]⁺ | - |
| 185 | [C₁₂H₉N₂O]⁺ | •CH₂OH |
| 125 | [C₆H₅N₂O]⁺ | •CH₂Ph |
| 108 | [C₇H₈O]⁺ | C₅H₄N₂O |
| 91 | [C₇H₇]⁺ | C₅H₅N₂O₂ |
Proposed Synthesis and Reaction Mechanisms
The synthesis of this compound can be approached through established methods for pyrimidine ring formation, most notably the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine derivative.[15][16][17][18]
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound is outlined below. This pathway involves the reaction of a benzyloxy-substituted 1,3-dicarbonyl equivalent with formamidine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Benzyloxy)malonaldehyde bis(dimethyl acetal)
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add malonaldehyde bis(dimethyl acetal) (1.0 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.0 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(benzyloxy)malonaldehyde bis(dimethyl acetal).
Step 2: Synthesis of Ethyl 5-(benzyloxy)pyrimidine-2-carboxylate
-
Dissolve 2-(benzyloxy)malonaldehyde bis(dimethyl acetal) (1.0 eq.) and formamidine acetate (1.2 eq.) in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol (2.5 eq.) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield ethyl 5-(benzyloxy)pyrimidine-2-carboxylate.
Step 3: Synthesis of this compound
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous THF at 0 °C, add a solution of ethyl 5-(benzyloxy)pyrimidine-2-carboxylate (1.0 eq.) in THF dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to yield this compound as a solid.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][19][20][21] The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential.
Rationale for Use as a Synthetic Intermediate
The key structural features of this compound that make it a versatile intermediate are:
-
The Pyrimidine Core: This heterocyclic system is known to interact with various biological targets, often acting as a bioisostere for purines or other endogenous molecules.[1][2]
-
The 5-Benzyloxy Group: The benzyloxy substituent provides a handle for further chemical modification. The benzyl group can be removed via hydrogenolysis to reveal a hydroxyl group, which can then be functionalized. Alternatively, the aromatic ring of the benzyl group can be substituted to explore structure-activity relationships (SAR).
-
The 2-Hydroxymethyl Group: The primary alcohol at the 2-position is a reactive functional group that can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. This allows for the attachment of various pharmacophores.
Caption: Potential synthetic modifications of this compound for drug discovery.
Potential Therapeutic Applications
Based on the known biological activities of structurally related 5-alkoxypyrimidine derivatives, compounds synthesized from this compound could be investigated for the following therapeutic applications:
-
Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and receptors involved in cancer cell proliferation and survival.[2][22] The 5-alkoxy substituent has been shown to be a key feature in some of these compounds.
-
Antiviral Agents: As analogs of nucleosides, pyrimidine derivatives are a cornerstone of antiviral therapy.[1] The hydroxymethyl group can be further elaborated to mimic the sugar moiety of a nucleoside.
-
Antibacterial Agents: The pyrimidine ring is present in several antibacterial drugs.[1] Novel derivatives can be synthesized and screened for their activity against a panel of pathogenic bacteria.
Safety and Handling
While a comprehensive safety profile for this compound is not available, based on its structure and the safety data for similar compounds, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The compound is expected to be harmful if swallowed, and may cause skin and eye irritation.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its pyrimidine core, coupled with strategically placed functional groups, provides a platform for the synthesis of a diverse range of novel compounds with potential therapeutic applications. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted spectroscopic data, and potential applications, offering a solid foundation for researchers interested in utilizing this compound in their synthetic endeavors.
References
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace, 2021.
- Examples of pyrimidine derivatives with applications in medicinal and materials science.
- SYNTHESIS OF PYRIMIDINE DERIV
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Indian Chemical Society, 2024.
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry. BenchChem.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI, 2024.
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI, 2024.
- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC, 2021.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing, 2014.
- Accurate prediction of chemical shifts for aqueous protein structure on “Real World” d
- Mass Spectrometry - Fragmentation P
- Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives.
- Interpreting Infrared Spectra. Specac Ltd.
- 6.
- Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Valid
- NMR shift prediction from small data quantities.
- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
- IR Chart. UCLA Chemistry.
- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.
- Substituted Pyrimidine Compounds: A Technical Review for Drug Discovery Professionals. BenchChem.
- Recent Advances in Pyrimidine-Based Drugs. PMC, 2022.
- Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate.
- Infrared Spectroscopy.
- In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. BenchChem.
- Mass Spectrometry: Fragment
Sources
- 1. scispace.com [scispace.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. article.sapub.org [article.sapub.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. heteroletters.org [heteroletters.org]
- 16. bu.edu.eg [bu.edu.eg]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Characterization of (5-(Benzyloxy)pyrimidin-2-YL)methanol: Solubility and Stability Profiles
Foreword: The Critical Role of Physicochemical Characterization in Drug Development
In the landscape of modern drug discovery and development, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical early-stage hurdles is the thorough characterization of its physicochemical properties. These fundamental attributes, primarily solubility and stability, govern a compound's developability, influencing its formulation, bioavailability, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive framework for elucidating the solubility and stability profiles of (5-(Benzyloxy)pyrimidin-2-YL)methanol, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deeper understanding of the rationale behind these experimental choices and the interpretation of the data generated. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous and scientifically sound advancement of new chemical entities.
Part 1: Solubility Profiling of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a drug to be absorbed into the bloodstream, it must first dissolve in the gastrointestinal fluids. Poor solubility is a leading cause of failure for promising drug candidates.[1][2] Therefore, a comprehensive understanding of the solubility of this compound in various relevant media is paramount.
Thermodynamic vs. Kinetic Solubility: A Foundational Understanding
It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[1]
-
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is often determined using the shake-flask method, which is considered the "gold standard."[3]
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved (often from a concentrated DMSO stock) and then precipitated in an aqueous buffer.[1][2] This is a high-throughput method often used in early discovery to rank compounds.[1]
For the comprehensive characterization of this compound, both thermodynamic and kinetic solubility should be assessed.
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol outlines the shake-flask method for determining the thermodynamic solubility of this compound in various biorelevant media.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Ethanol
-
Propylene glycol
-
Dimethyl sulfoxide (DMSO)
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC with UV detector
-
0.22 µm syringe filters
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to vials containing each of the test solvents. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption to the filter material should be assessed and mitigated if necessary.[4]
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method. A calibration curve with known concentrations of the compound should be used for accurate quantification.
Data Presentation:
The results should be summarized in a clear and concise table.
| Solvent System | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| PBS | 7.4 | 25 | Hypothetical Value |
| SGF | 1.2 | 37 | Hypothetical Value |
| SIF | 6.8 | 37 | Hypothetical Value |
| Ethanol | N/A | 25 | Hypothetical Value |
| Propylene Glycol | N/A | 25 | Hypothetical Value |
| DMSO | N/A | 25 | Hypothetical Value |
Caption: Thermodynamic solubility of this compound in various media.
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Profiling of this compound
Understanding the chemical stability of an API is as critical as its solubility. Degradation of the API can lead to loss of potency and the formation of potentially toxic impurities. Stability testing provides evidence of how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6]
Forced Degradation (Stress Testing)
Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies and are designed to identify the likely degradation products and establish degradation pathways.[7][8][9] This information is crucial for developing stability-indicating analytical methods.[9]
Recommended Stress Conditions for this compound:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.[7]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the respective stress agents. For thermal and photostability, the solid compound is used.
-
Stress Application: Expose the samples to the specified conditions for the designated time.
-
Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples to prevent further degradation.[10]
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.
Long-Term and Accelerated Stability Studies
Following the guidelines from the International Council for Harmonisation (ICH), long-term and accelerated stability studies are performed to establish a re-test period for the API.[5][6][11]
Storage Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Caption: ICH Recommended Stability Storage Conditions for APIs.
Testing Frequency:
Parameters to be Monitored:
-
Appearance
-
Assay
-
Degradation products/Impurities
-
Water content (if applicable)
Logical Flow for a Comprehensive Stability Assessment
Caption: Comprehensive Stability Assessment Workflow.
Conclusion
The in-depth characterization of the solubility and stability of this compound is a critical, non-negotiable step in its development as a potential therapeutic agent. By employing the systematic and scientifically-grounded methodologies outlined in this guide, researchers can generate a robust data package that will inform formulation strategies, predict in vivo behavior, and satisfy regulatory requirements. The principles and protocols described herein provide a self-validating framework for ensuring the quality, safety, and efficacy of this promising chemical entity as it progresses through the drug development pipeline.
References
- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024, January 8).
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September).
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
- TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018, September 30).
- Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. The official website of the Saudi Food and Drug Authority.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- A Brief Study on Forced Degradation Studies with Regul
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- Forced Degradation Studies: Regulatory Considerations and Implement
- Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. fdaghana.gov.gh [fdaghana.gov.gh]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ijisrt.com [ijisrt.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
An In-depth Technical Guide on the Hypothesized Mechanism of Action of (5-(Benzyloxy)pyrimidin-2-YL)methanol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Pyrimidine Derivative
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2][3][4] Its inherent versatility allows for a diverse range of substitutions, leading to compounds with a wide array of biological activities, from anticancer and anti-inflammatory to antiviral and antimicrobial.[4][5] This guide focuses on a specific, yet under-investigated molecule: (5-(Benzyloxy)pyrimidin-2-YL)methanol.
As of the latest literature review, there is a notable absence of direct experimental data elucidating the specific mechanism of action for this compound. It is primarily recognized as a synthetic intermediate in the development of more complex pharmaceutical compounds. However, the structural motifs present in this molecule—a 2,5-disubstituted pyrimidine core—provide a strong foundation for formulating a scientifically rigorous, hypothesized mechanism of action. This guide will, therefore, take an inferential approach, drawing upon the well-established structure-activity relationships (SAR) of analogous pyrimidine derivatives to propose a primary and secondary putative mechanism of action for this compound. Our central hypothesis posits this compound as a potential modulator of protein kinase activity.
Molecular Profile of this compound
Before delving into its potential biological activities, it is crucial to understand the physicochemical properties of the molecule .
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| CAS Number | 132259-99-5 |
| Structure | A pyrimidine ring substituted with a benzyloxy group at the 5-position and a methanol group at the 2-position. |
The presence of the pyrimidine core, a known pharmacophore, combined with the bulky, lipophilic benzyloxy group and the hydrogen-bonding capable methanol group, suggests that this molecule has the potential for specific interactions with biological macromolecules.
Primary Hypothesized Mechanism of Action: Protein Kinase Inhibition
The most compelling hypothesized mechanism of action for this compound is the inhibition of protein kinases. This hypothesis is built upon the extensive and continually growing body of evidence demonstrating that the pyrimidine scaffold is a "privileged" structure for kinase inhibitor design.[1][2][3]
The Rationale: Lessons from Structurally Related Pyrimidine Kinase Inhibitors
Numerous pyrimidine derivatives have been developed as potent and selective inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases.[6][7] These enzymes play pivotal roles in cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
The general structure-activity relationship for many pyrimidine-based kinase inhibitors reveals that:
-
The pyrimidine core often acts as a scaffold that mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of the kinase.
-
Substitutions at the 2, 4, and 5-positions of the pyrimidine ring are crucial for determining the potency and selectivity of the inhibitor.[6][7]
-
Large, hydrophobic groups, such as the benzyloxy group at the 5-position of our target molecule, can form favorable interactions with hydrophobic regions within the ATP-binding site, thereby enhancing binding affinity.
-
Substituents capable of forming hydrogen bonds, like the 2-methanol group, can interact with key amino acid residues in the hinge region of the kinase, further stabilizing the inhibitor-enzyme complex.
For instance, studies on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors have shown that substitutions at various positions can significantly impact their inhibitory activity against kinases like FGFr, PDGFr, and EGFr.[6][7] Similarly, 5-substituted pyrimidines have been explored as potent inhibitors of adenosine kinase and p38α MAP kinase.[8][9]
Hypothesized Signaling Pathway
Given the prevalence of pyrimidine derivatives as anticancer agents, a plausible target for this compound would be a signaling pathway frequently dysregulated in cancer, such as a receptor tyrosine kinase (RTK) pathway.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow for Hypothesis Validation
To validate the hypothesis that this compound acts as a kinase inhibitor, a systematic experimental approach is required.
Caption: Experimental workflow for validating kinase inhibitor hypothesis.
Detailed Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to a kinase of interest.
Materials:
-
Kinase of interest (e.g., EGFR, c-Src)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
This compound (test compound)
-
Staurosporine (positive control)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
Assay Plate Preparation: To each well of a 384-well plate, add 4 µL of the diluted compound. Include wells for a positive control (staurosporine) and a negative control (DMSO vehicle).
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer. Add 8 µL of this mixture to each well.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. Add 8 µL of this solution to each well.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Rationale: A decrease in the FRET signal (emission at 665 nm) with increasing compound concentration indicates that the test compound is displacing the fluorescent tracer from the kinase's ATP-binding site, thus demonstrating competitive inhibition.
Secondary Hypothesized Mechanism of Action: COX-2 Inhibition
While kinase inhibition is the most probable mechanism, the structural diversity of biologically active pyrimidines warrants consideration of alternative targets. Several pyrimidine derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, possessing anti-inflammatory properties.[10][11]
Rationale and Experimental Validation
The inhibition of COX-2 by certain pyrimidines suggests that the scaffold can be accommodated within the active site of this enzyme. The benzyloxy substituent could potentially interact with the hydrophobic channel of the COX-2 active site.
To test this hypothesis, a standard in vitro COX-2 inhibition assay can be performed.
Protocol: In Vitro COX-2 Inhibitory Assay
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (positive control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA detection reagents for Prostaglandin E₂ (PGE₂)
Procedure:
-
Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of this compound or celecoxib for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After 10 minutes, stop the reaction by adding a solution of HCl.
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
While the definitive mechanism of action of this compound remains to be experimentally validated, a strong, theoretically-grounded hypothesis can be formulated based on its structural similarity to a vast class of known kinase inhibitors. The presence of the 2,5-disubstituted pyrimidine core with a bulky hydrophobic group at the 5-position and a hydrogen-bonding moiety at the 2-position makes it a prime candidate for an ATP-competitive kinase inhibitor.
The experimental workflows and protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate this hypothesis. Should the primary hypothesis prove incorrect, the secondary hypothesis of COX-2 inhibition offers an alternative avenue for investigation. Ultimately, the elucidation of the precise molecular target(s) and mechanism of action of this compound will be crucial in determining its potential therapeutic utility.
References
-
Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]
-
Song, M., Elkamhawy, A., Noh, W., et al. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]
-
Jarvis, M. F., Yu, H., Wibley, S., Williams, M., & Kowaluk, E. A. (2001). Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(1), 83-86. [Link]
-
Kubo, K., Shimizu, T., Ohno, M., Kasai, M., & Ishizuka, T. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(5), 745-752. [Link]
-
Hamby, J. M., Connolly, C. J., Schroeder, M. C., Winters, R. T., Showalter, H. D., Panek, R. L., ... & Sliskovic, D. R. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]
-
Chen, S. F., Papp, L. M., & Rao, K. S. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(13), 2633-2639. [Link]
-
Al-Ostath, A. I., Alam, M. S., Aouad, M. R., Al-Tamimi, A. M., & Ganaie, M. A. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 28(14), 5408. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1735-1748. [Link]
-
Manera, C., Bertini, S., Cavallini, T., Di Bussolo, V., Ferrarini, P. L., Martinotti, E., ... & Saccomanni, G. (2001). Synthesis and pharmacological evaluation of 2,5-cycloamino-5H-[1]benzopyrano[4,3-d]pyrimidines endowed with in vitro antiplatelet activity. Il Farmaco, 56(5-7), 481-489. [Link]
-
Carter, P. H., Dumas, J., Epstein, L. F., Gauthier, D. A., Iadonato, S. P., Lee, W., ... & Zarrinmayeh, H. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. [Link]
-
Singh, P., & Kaur, S. (2023). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 13(14), 9403-9426. [Link]
-
Butini, S., Brindisi, M., Gemma, S., Martinelli, A., De Angelis, M., Sbardella, G., ... & Campiani, G. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4048-4065. [Link]
-
Wikipedia. (n.d.). Zalcitabine. [Link]
-
Kumar, A., Sharma, S., & Sharma, P. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(1), 1-27. [Link]
-
Yousif, M. N. M., El-Sayed, W. A., Abbas, H. S., & Awad, H. M. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Journal of Applied Pharmaceutical Science, 7(11), 021-032. [Link]
-
Van der Veken, P., Van den Bergh, T., Buts, L., Gilden, D., De Pooter, T., De Wilde, L., ... & Maes, B. U. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(15), 3458. [Link]
-
Kwiecień, A., Leś, A., Malarz, J., Filipek, B., & Sapa, J. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 12154. [Link]
-
Chen, L., Kode, N., Murthy, D., & Phadtare, S. (2007). Synthesis and Antitumor Properties of N1-(Hydroxymethyl Phenylmethyl) Pyrimidine Derivatives and their Intermediates. Letters in Drug Design & Discovery, 4(4), 249-256. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1686-1698. [Link]
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.dongguk.edu [pure.dongguk.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Biological Activity of (5-(Benzyloxy)pyrimidin-2-YL)methanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide focuses on (5-(Benzyloxy)pyrimidin-2-YL)methanol, a specific derivative that, while not extensively studied itself, belongs to a class of compounds with significant therapeutic promise. By examining the structure-activity relationships of analogous 5-substituted pyrimidines, this document provides a comprehensive overview of the potential biological activities of this compound. We will delve into its potential as an anticancer, anti-inflammatory, and neurological agent, supported by evidence from structurally related compounds. This guide will also provide detailed experimental protocols and conceptual frameworks for researchers seeking to investigate the pharmacological potential of this molecule.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrimidine core. The key structural features are a benzyloxy group at the 5-position and a hydroxymethyl group at the 2-position. The pyrimidine ring is a privileged scaffold in drug discovery, and substitutions at various positions can significantly modulate the compound's biological activity, selectivity, and pharmacokinetic properties.[3] The benzyloxy group at the 5-position offers a degree of lipophilicity and potential for specific interactions with biological targets, while the hydroxymethyl group at the 2-position provides a handle for further chemical modifications.[4]
Chemical Structure:
Molecular Formula: C₁₂H₁₂N₂O₂[5]
Molecular Weight: 216.24 g/mol [5]
Potential Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents.[1] The potential of this compound as an anticancer agent can be inferred from the activities of structurally similar 5-substituted pyrimidines, which have been shown to target key oncogenic pathways.
Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] The pyrimidine core is a common feature in many approved kinase inhibitors.[4]
-
Cyclin-Dependent Kinase (CDK) Inhibition: 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines have been identified as highly potent CDK9 inhibitors.[7] The substitution at the C5-position of the pyrimidine ring is crucial for both potency and selectivity.[7] This suggests that the benzyloxy group in this compound could play a significant role in its interaction with the ATP-binding pocket of CDKs.
-
PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers.[3] 5-substituted pyrimidine derivatives have been investigated as inhibitors of key kinases in this pathway.[3]
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a key enzyme in the synthesis of nucleotides and is a validated target for anticancer drugs. The 2,4-diaminopyrimidine scaffold is a known pharmacophore for DHFR inhibition, and the addition of a benzyloxy moiety has been shown to enhance potency.[6] This provides a strong rationale for investigating this compound and its derivatives as potential DHFR inhibitors.
Experimental Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating the anticancer potential of this compound.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines (e.g., A549, HepG2, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Potential Anti-inflammatory Activity
Pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[9] This suggests that this compound could also possess anti-inflammatory activity.
Cyclooxygenase (COX) Inhibition
Several pyrimidine derivatives have been shown to potently suppress COX-2 activity and inhibit the production of prostaglandin E₂ (PGE₂).[9] The substitution at the C-5 position can influence the inhibitory potency against COX enzymes.[9]
Inhibition of Pro-inflammatory Cytokines
5-Cyanopyrimidine derivatives have been developed as potent inhibitors of p38α MAP kinase, which plays a crucial role in the production of pro-inflammatory cytokines like TNF-α.[10] The cyano group in these compounds forms a key hydrogen bond with the kinase, and while the benzyloxy group is different, it may still allow for favorable interactions within the active site of inflammatory kinases.
Experimental Workflow for Assessing Anti-inflammatory Activity
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(2-Methoxy-5-pyrimidinyl)benzenemethanol | C12H12N2O2 | CID 177795342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 10. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide on the Discovery and Significance of Novel Pyrimidine Compounds
Introduction: The Enduring Legacy of a Privileged Scaffold
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a titan in the world of medicinal chemistry.[1][2] Its fundamental role as a core component of nucleobases—cytosine, thymine, and uracil—places it at the very heart of genetic information and cellular function.[3][4] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure," a recurring molecular framework that exhibits a remarkable propensity for interacting with a diverse array of biological targets.[5] Consequently, pyrimidine derivatives have been a fertile ground for the discovery and development of a multitude of therapeutic agents, tackling a wide spectrum of human diseases from cancer and infectious diseases to inflammatory conditions.[2][6][7]
This technical guide will provide a comprehensive exploration of the discovery and significance of novel pyrimidine compounds. Moving beyond a mere recitation of facts, we will delve into the strategic thinking and experimental rationale that drive the design and synthesis of these potent molecules. We will examine their mechanisms of action, explore key therapeutic applications, and provide detailed protocols for their evaluation, offering a field-proven perspective for researchers, scientists, and drug development professionals.
The Versatility of the Pyrimidine Core: A Gateway to Diverse Bioactivity
The therapeutic versatility of pyrimidine derivatives stems from the unique chemical properties of the pyrimidine ring. Its electron-deficient nature, ability to participate in hydrogen bonding as both an acceptor and a donor (via substituents), and its capacity for substitution at multiple positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability enables medicinal chemists to design compounds with high affinity and selectivity for specific biological targets.[1]
The broad-ranging biological activities of pyrimidine-based compounds are well-documented and include:
-
Anticancer Activity: This is arguably the most significant and extensively studied application of pyrimidine derivatives.[1][2][8] They can exert their antitumor effects through various mechanisms, including the inhibition of protein kinases, interference with DNA synthesis, and induction of apoptosis.[5][9]
-
Antimicrobial Activity: Novel pyrimidine analogs have demonstrated potent activity against a range of microbial pathogens, including bacteria, fungi, and viruses, offering a promising avenue for combating the growing threat of antimicrobial resistance.[2][7][10]
-
Anti-inflammatory Effects: Certain pyrimidine derivatives have been shown to modulate inflammatory pathways, suggesting their potential in treating chronic inflammatory diseases.[2][11]
-
Antidiabetic Properties: Recent research has highlighted the potential of pyrimidine compounds as dual inhibitors of α-glucosidase and α-amylase, offering a novel approach to managing diabetes mellitus.[12]
Strategic Design and Synthesis of Novel Pyrimidine Compounds
The journey from a simple pyrimidine core to a potent and selective drug candidate is a testament to the ingenuity of medicinal chemists. Modern synthetic strategies are often guided by a deep understanding of the target's three-dimensional structure and the principles of structure-activity relationship (SAR).
Key Synthetic Approaches
A plethora of synthetic routes to novel pyrimidine derivatives have been developed, with one-pot multicomponent reactions being particularly efficient for generating molecular diversity. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related nitrogen-containing species.
This protocol outlines a general procedure for the synthesis of a dihydropyrimidine derivative, a class of compounds known for their anticancer activity.
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., a few drops of concentrated HCl)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and β-ketoester in ethanol.
-
Add urea (or thiourea) to the mixture.
-
Add the catalyst to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively non-toxic and easy to remove.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the initial condensation reaction.
-
Reflux: Heating the reaction mixture increases the rate of reaction, allowing for a shorter reaction time.
-
Precipitation in Ice-Cold Water: This step is crucial for isolating the product, as dihydropyrimidines are generally insoluble in water.
Structure-Activity Relationship (SAR) Studies: A Compass for Optimization
SAR studies are the cornerstone of lead optimization. By systematically modifying the substituents on the pyrimidine ring and evaluating the corresponding changes in biological activity, researchers can identify the key structural features required for potent and selective target engagement. For instance, in the development of kinase inhibitors, the substitution pattern on the pyrimidine core is critical for establishing specific hydrogen bond interactions with the hinge region of the kinase active site.[13][14]
Mechanism of Action: Targeting Key Cellular Processes
The therapeutic efficacy of pyrimidine compounds lies in their ability to modulate the function of critical cellular proteins and pathways.
Protein Kinase Inhibition: A Dominant Anticancer Strategy
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] Pyrimidine derivatives have emerged as a privileged scaffold for the development of potent and selective kinase inhibitors.[1][5][13] Their ability to mimic the purine ring of ATP allows them to bind to the ATP-binding site of kinases, thereby blocking their catalytic activity.[5]
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers. Pyrimidine-based inhibitors like Gefitinib and Erlotinib have been successfully used in the clinic to treat non-small cell lung cancer.
Caption: EGFR signaling pathway and its inhibition by a pyrimidine-based drug.
Case Study: Discovery of Novel Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors
Recent research has focused on the synthesis of novel pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[9] One study reported the synthesis of a series of these compounds and their evaluation for cytotoxicity against MCF-7 and HepG2 cancer cell lines.[9]
| Compound | Target Kinase | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | PIM-1 IC₅₀ (nM) |
| Compound 4 | PIM-1 | 0.57 | 1.13 | - |
| Compound 11 | PIM-1 | 1.31 | 0.99 | 21.4 |
| Compound 6 | PIM-1 | - | - | 34.6 |
| Data summarized from a study on pyrido[2,3-d]pyrimidine derivatives.[9] |
The data clearly indicates that these novel pyrimidine derivatives exhibit potent anticancer activity and significant inhibition of PIM-1 kinase.[9] Further studies on compounds like compound 4 could elucidate its precise mechanism of PIM-1 inhibition and its potential for inducing apoptosis in cancer cells.[9]
The discovery and development of novel pyrimidine-based drugs follow a structured workflow.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 6. mdpi.com [mdpi.com]
- 7. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: (5-(Benzyloxy)pyrimidin-2-YL)methanol as a Versatile Synthetic Intermediate
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands out as a "privileged scaffold," a structural motif consistently found in a vast array of pharmacologically active molecules.[1][2] Its prevalence in nucleobases gives it inherent biocompatibility and the ability to form crucial hydrogen-bonding interactions with biological targets like kinase enzymes.[2][3] (5-(Benzyloxy)pyrimidin-2-YL)methanol emerges as a particularly valuable building block, strategically designed for multi-step organic synthesis.[4] This bifunctional molecule offers three distinct points for chemical elaboration:
-
A reactive primary alcohol (-CH₂OH) at the 2-position, ready for oxidation or conversion into a leaving group.
-
A benzyloxy protecting group (-OBn) at the 5-position, which masks a phenolic hydroxyl group that can be revealed at a later synthetic stage.
-
The central pyrimidine ring , which serves as a rigid and predictable scaffold for orienting substituents in three-dimensional space.
This guide provides an in-depth exploration of the reactivity of this compound, detailing field-proven protocols for its key transformations and explaining the chemical principles that underpin its synthetic utility. The applications described herein are foundational for researchers engaged in the synthesis of novel therapeutics, particularly in the realms of antiviral, anticancer, and kinase inhibitor discovery.[4][5]
Compound Profile and Safe Handling
A thorough understanding of the physicochemical properties and safety data is paramount before utilization in any synthetic protocol.
| Property | Value | Source |
| CAS Number | 132259-99-5 | [6][7] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |
| Molecular Weight | 216.24 g/mol | [4][7] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [7] |
| Purity | Typically ≥95% | [7] |
| Storage | Room temperature, in a dry, well-ventilated place | [7] |
Safety Information: Users must consult the full Safety Data Sheet (SDS) before handling. Key hazard statements include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood.[7]
Core Synthetic Transformations: A Triad of Reactivity
The synthetic versatility of this compound stems from the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled construction of complex molecular architectures.
Caption: Synthetic pathways originating from this compound.
Transformations of the C2-Hydroxymethyl Group
The primary alcohol is a versatile handle for introducing a variety of functional groups.
-
Oxidation to the Aldehyde: The conversion of the hydroxymethyl group to an aldehyde provides a key electrophilic center for subsequent C-C bond-forming reactions, such as Wittig olefinations, aldol condensations, or reductive aminations.
-
Causality: A mild oxidizing agent like manganese dioxide (MnO₂) is ideal for this transformation. Its selectivity for benzylic and allylic alcohols ensures that other sensitive parts of the molecule, including the benzyloxy group and the pyrimidine ring, remain untouched. This chemoselectivity is crucial for avoiding over-oxidation to the carboxylic acid or degradation of the starting material. This is a well-established transformation for analogous systems.[2]
-
-
Conversion to a Halide: Transforming the alcohol into a halide, such as a chloromethyl group, converts the hydroxyl from a poor leaving group into an excellent one.
-
Causality: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for this purpose. The resulting 2-(halomethyl)pyrimidine is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, cyanides, etc.) to build molecular complexity. This activation step is fundamental for coupling reactions.[2]
-
-
Etherification: The hydroxyl group can be readily converted into an ether linkage.
-
Causality: Standard Williamson ether synthesis conditions (deprotonation with a strong base like NaH followed by addition of an alkyl halide) are effective. Alternatively, chemoselective methods for benzylic alcohols can be employed.[8][9] This modification can be used to attach linkers, improve solubility, or block the hydroxyl group while other transformations are performed.
-
Deprotection of the C5-Benzyloxy Group
The benzyloxy group serves as a robust protecting group for the C5-phenolic oxygen. Its removal is often a key step in the final stages of a synthesis to unmask a hydrogen bond donor or a site for further functionalization.
-
Catalytic Hydrogenolysis: This is the most reliable and widely used method for benzyl ether cleavage.[10]
-
Causality: The reaction proceeds by flowing hydrogen gas (H₂) through a solution of the substrate in the presence of a palladium on carbon catalyst (Pd/C). The palladium surface catalyzes the cleavage of the C-O bond of the benzyl ether, releasing the free phenol and toluene as a benign byproduct. This method is exceptionally clean and high-yielding, with the significant advantage that it is performed under neutral conditions, preserving the integrity of acid- or base-sensitive functional groups elsewhere in the molecule.[10]
-
-
Alternative Deprotection Methods: While hydrogenolysis is preferred, other methods exist, though they carry a higher risk of side reactions with a heterocyclic substrate.
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave benzyl ethers, but may be incompatible with the pyrimidine ring, potentially leading to decomposition or undesired side reactions.[11][12]
-
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for cleaving certain benzyl ethers, particularly those activated with electron-donating groups like p-methoxybenzyl (PMB).[12][13] However, their efficacy on standard benzyl ethers can be variable and may require specific conditions like photoirradiation.[13]
-
Detailed Experimental Protocols
The following protocols are representative procedures for the key transformations described above. Researchers should perform small-scale test reactions to optimize conditions for their specific downstream applications.
Protocol 1: Oxidation to 5-(Benzyloxy)pyrimidine-2-carbaldehyde
This protocol details the selective oxidation of the primary alcohol to the corresponding aldehyde using activated manganese dioxide.
-
Materials:
-
This compound (1.0 eq)
-
Activated Manganese Dioxide (MnO₂, 10 eq by weight)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celatom® or Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of this compound in DCM (approx. 0.1 M), add activated MnO₂ (10 eq by weight).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically takes 4-24 hours for full conversion.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the pad thoroughly with several portions of DCM.
-
Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde can be used directly or purified by silica gel column chromatography if necessary.
-
Protocol 2: Conversion to 2-(Chloromethyl)-5-(benzyloxy)pyrimidine
This protocol describes the activation of the alcohol as a chloride, creating a potent electrophile for substitution reactions.
-
Materials:
-
This compound (1.0 eq)
-
Thionyl Chloride (SOCl₂, 1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Ice bath
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add thionyl chloride dropwise to the stirred solution over 10-15 minutes. Gas evolution (SO₂ and HCl) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent. Co-evaporation with toluene can help remove residual thionyl chloride.
-
The resulting crude 2-(chloromethyl)-5-(benzyloxy)pyrimidine hydrochloride is often used directly in the next step without further purification due to its reactive nature.
-
Protocol 3: Deprotection via Catalytic Hydrogenolysis
This protocol details the cleavage of the benzyl ether to reveal the free C5-hydroxyl group.
Caption: Reaction scheme for catalytic hydrogenolysis of the benzyloxy group.
-
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or Parr shaker)
-
-
Procedure:
-
Dissolve this compound in a suitable solvent like ethanol in a flask equipped with a stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., purge the flask with N₂ or Ar). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an H₂ atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once complete, carefully purge the flask with an inert gas (N₂) to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude (5-hydroxypyrimidin-2-YL)methanol, which can be purified by recrystallization or column chromatography.
-
Summary of Key Protocols
| Reaction | Key Reagents | Solvent | Typical Time | Outcome |
| Oxidation | MnO₂ (10 eq wt) | DCM | 4-24 h | Provides the corresponding aldehyde for condensation reactions. |
| Chlorination | SOCl₂ (1.2 eq) | Anhydrous DCM | 1-3 h | Activates the alcohol for nucleophilic substitution. |
| Deprotection | H₂ (1 atm), 10% Pd/C | EtOH | 2-12 h | Cleanly removes the benzyl protecting group to yield the phenol. |
Conclusion
This compound is a high-value, versatile building block for organic synthesis. Its well-defined points of reactivity—the C2-hydroxymethyl group and the C5-benzyloxy group—can be addressed with high chemoselectivity using established and reliable protocols. By leveraging the transformations detailed in this guide, researchers can efficiently access a wide range of complex pyrimidine derivatives, accelerating the discovery and development of novel molecules with significant therapeutic potential.
References
- DeFrees, S. A., Reddy, K. S., & Cassady, J. M. (1988). A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropyrimidine Ring Systems. Organic Preparations and Procedures International.
- MySkinRecipes. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Journal of Organic Chemistry, 74, 8460-8463.
- Miki, Y., Hachiken, H., & Takemura, S. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 48(1), 1-4.
- Tolba, M. S., Kamal, A. M., & El-Mekabaty, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
- Kumar, D., et al. (2020). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group.
- Organic Chemistry Portal. (n.d.). Benzyl Protection.
- Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 3487-3488.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- BenchChem. (n.d.). Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis.
- Sigma-Aldrich. (n.d.). This compound (Chinese).
- Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor. European Journal of Medicinal Chemistry, 139, 674-697.
- El-Sayed, N. N. E., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances.
- Balla, V. K., et al. (2017). Dehydration of n-propanol and methanol to produce etherified fuel additives. AIMS Energy.
- ResearchGate. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 132259-99-5 [amp.chemicalbook.com]
- 7. This compound | 132259-99-5 [sigmaaldrich.com]
- 8. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. tandfonline.com [tandfonline.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Benzyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Evaluation of (5-(Benzyloxy)pyrimidin-2-YL)methanol in Anticancer Research
Introduction: The Pyrimidine Scaffold in Oncology
The pyrimidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of nucleobases found in DNA and RNA.[1][2] This fundamental biological role has made pyrimidine derivatives a focal point in the design of novel therapeutic agents, particularly in oncology.[1] Their structural similarity to endogenous purines and pyrimidines allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities.[3] Pyrimidine-based compounds have been successfully developed as anticancer agents through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell signaling and proliferation.[4][5][6]
(5-(Benzyloxy)pyrimidin-2-YL)methanol is a pyrimidine derivative with a benzyloxy substituent at the C5 position and a methanol group at the C2 position. While specific anticancer research on this particular molecule is not yet widely published, its structure suggests potential as a building block or a lead compound in the development of new cancer therapeutics.[7][8] These application notes provide a comprehensive guide for researchers and drug development professionals on how to systematically evaluate the anticancer potential of this compound and its analogues. The protocols outlined below are designed to establish a foundational understanding of the compound's activity, from initial cytotoxicity screening to preliminary mechanism of action studies.
Part 1: Initial In Vitro Evaluation of Anticancer Activity
The first step in assessing the potential of a novel compound is to determine its cytotoxic effect on cancer cells. This is typically achieved through cell viability assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9][10]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).[11] Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate for 48-72 hours.[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
Expected Outcome:
A successful cytotoxic compound will show a dose-dependent decrease in cell viability. The IC50 value provides a quantitative measure of the compound's potency.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | TBD |
| This compound | A549 | TBD |
| This compound | HeLa | TBD |
| Doxorubicin (Reference) | MCF-7 | ~0.04 |
Table 1: Hypothetical data presentation for IC50 values of this compound against various cancer cell lines. TBD (To Be Determined) indicates that these are the values the experiment will measure.
Part 2: Investigating the Mechanism of Action
Once cytotoxicity is established, the next crucial step is to elucidate the mechanism through which the compound induces cell death.
Apoptosis Assay by Flow Cytometry
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[12] The Annexin V-FITC/Propidium Iodide (PI) assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
An increase in the population of Annexin V-positive cells would suggest that this compound induces apoptosis.
Western Blot Analysis for Apoptotic Markers
To further confirm apoptosis and identify the pathways involved, Western blotting can be used to detect key apoptotic proteins.[13]
Protocol:
-
Protein Extraction: Treat cells with the compound as described above, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptotic proteins such as Bcl-2, Bax, and cleaved Caspase-3.[13] Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Interpretation:
An upregulation of the pro-apoptotic protein Bax and cleaved Caspase-3, along with a downregulation of the anti-apoptotic protein Bcl-2, would provide strong evidence for the induction of apoptosis.[12][13]
Kinase Inhibition Assays
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases.[4][5] Based on the structure of this compound, it is plausible that it could target kinases involved in cancer cell proliferation and survival.
Protocol:
-
Select Kinase Targets: Based on computational docking studies or screening against a panel of kinases, select potential kinase targets (e.g., EGFR, VEGFR, CDKs).[4]
-
In Vitro Kinase Assay: Perform an in vitro kinase assay using a purified recombinant kinase, a specific substrate, and ATP. The inhibitory effect of the compound is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays or fluorescence-based assays.[11]
-
Determine IC50: Test a range of concentrations of this compound to determine the IC50 value for the inhibition of the specific kinase.
Caption: Workflow for identifying and validating kinase targets.
Part 3: Structure-Activity Relationship (SAR) Studies
To optimize the anticancer activity of this compound, a structure-activity relationship (SAR) study can be undertaken.[1][2] This involves synthesizing a series of analogues with modifications at different positions of the molecule and evaluating their biological activity.
Key Modifications for SAR Studies:
-
Modification of the Benzyloxy Group: Replace the benzyl group with other substituted aryl or alkyl groups to explore the effect of electronics and sterics on activity.
-
Modification of the Methanol Group: Convert the alcohol to other functional groups such as an ether, ester, or amine to investigate the importance of the hydroxyl group for hydrogen bonding.
-
Substitution on the Pyrimidine Ring: Introduce different substituents at the vacant positions of the pyrimidine ring to modulate the electronic properties and binding interactions of the molecule.
Caption: A general strategy for the structure-activity relationship (SAR) study.
Part 4: Preliminary In Vivo Evaluation
If promising in vitro activity is observed, the next step is to evaluate the compound's efficacy in an animal model of cancer.
Xenograft Mouse Model
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., intraperitoneal, oral) at different doses. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[14]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI).
-
Assess the tolerability of the compound by monitoring body weight changes.
Conclusion
This compound represents a starting point for a potential anticancer drug discovery program. The systematic approach outlined in these application notes, from initial in vitro screening to in vivo efficacy studies, provides a robust framework for evaluating its therapeutic potential. The flexibility of the pyrimidine scaffold for chemical modification offers significant opportunities for lead optimization through SAR studies. Further investigation into its mechanism of action, particularly its potential as a kinase inhibitor, will be crucial in advancing this compound or its derivatives toward clinical development.
References
- Mahapatra, A., Prasad, T., & Sharma, T. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 1-23.
- BenchChem. (2025). Application Notes and Protocols: Designing Structure-Activity Relationship (SAR)
- ResearchGate. (2021).
- ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
- Kandeel, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2049.
- ChemicalBook. (n.d.). This compound | 132259-99-5.
- ResearchGate. (n.d.). In vitro cytotoxic activity of the methanol extracts on the five tumor cell lines measured by the MTT assay a.
- Al-Ostath, A., et al. (2022). Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. Anticancer Agents in Medicinal Chemistry, 22(5), 978-990.
- MDPI. (2022). In Vitro and In Vivo Studies of Melanoma Cell Migration by Antagonistic Mimetics of Adhesion Molecule L1CAM.
- MySkinRecipes. (n.d.). This compound.
- BenchChem. (2025).
- BLDpharm. (n.d.). 132259-99-5|this compound.
- BenchChem. (2025).
- BenchChem. (2025). Validation of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol's anticancer activity.
- National Institutes of Health. (2015).
- Asian Pacific Journal of Cancer Prevention. (2011). Antitumor and Cytotoxic Activities of Methanol Extract of Indigofera linnaei Ali.
- National Institutes of Health. (2021). First determination of anticancer, cytotoxic, and in silico ADME evaluation of secondary metabolites of endemic Astragalus leucothrix Freyn & Bornm.
- National Institutes of Health. (2021). In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants.
- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (2025).
- National Institutes of Health. (2020). Methanol extraction revealed anticancer compounds Quinic Acid, 2(5H)
- ResearchGate. (n.d.).
- National Institutes of Health. (2022).
- Chemical Review and Letters. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors.
- National Institutes of Health. (2020). A Methanol Extract of Scabiosa atropurpurea Enhances Doxorubicin Cytotoxicity against Resistant Colorectal Cancer Cells In Vitro.
- PubMed. (1996). An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug.
- MDPI. (2022). Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis.
- PubChem. (n.d.). (2-Methoxy-5-methylpyrimidin-4-yl)methanol | C7H10N2O2 | CID 153950875.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound [myskinrecipes.com]
- 8. 132259-99-5|this compound|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methanol extraction revealed anticancer compounds Quinic Acid, 2(5H)‑Furanone and Phytol in Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and In Vivo Studies of Melanoma Cell Migration by Antagonistic Mimetics of Adhesion Molecule L1CAM | MDPI [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of Pyrimidine-Based Compounds
Introduction: The Central Role of Pyrimidines in Modern Drug Discovery
Pyrimidine scaffolds are a cornerstone in medicinal chemistry and pharmaceutical development. As fundamental components of nucleic acids (cytosine, thymine, and uracil), they are integral to the processes of life.[1][2] This inherent biological relevance has made pyrimidine derivatives a privileged scaffold in drug design, leading to a wide array of therapeutic agents with applications as anticancer, antiviral, antibacterial, and anti-inflammatory drugs.[3][4][5] The structural versatility of the pyrimidine ring, with its multiple sites for substitution, allows for the fine-tuning of physicochemical properties and biological activity, enabling the development of highly potent and selective drugs.[3]
The translation of a promising pyrimidine-based drug candidate from the laboratory bench to commercial production presents a unique set of challenges. Large-scale synthesis necessitates robust, cost-effective, and sustainable chemical processes that can consistently deliver the active pharmaceutical ingredient (API) with high purity and yield. This guide provides a detailed overview of established and modern methodologies for the industrial-scale synthesis of pyrimidine compounds, offering practical insights and detailed protocols for researchers, scientists, and drug development professionals.
Strategic Considerations for Scale-Up Synthesis
Transitioning a synthetic route from the gram scale to the kilogram or multi-ton scale requires careful consideration of several factors beyond simple stoichiometric increases. A drop in yield during scale-up is a common challenge that can be attributed to several factors, making a systematic approach to troubleshooting crucial.[6]
Key Scale-Up Parameters:
| Parameter | Laboratory Scale (g) | Industrial Scale (kg) | Rationale and Key Considerations |
| Reaction Vessel | Round-bottom flask | Glass-lined or stainless steel reactor | Material compatibility, heat and mass transfer, and ease of cleaning are critical at scale. |
| Heating/Cooling | Heating mantle, oil bath | Jacketed vessel with thermal fluid | Efficient heat transfer is vital to control reaction exotherms and maintain optimal temperature.[6] |
| Agitation | Magnetic stir bar | Impeller, baffle system | Homogeneous mixing is essential to avoid localized "hot spots" and ensure consistent reaction kinetics.[6] |
| Reagent Addition | Manual addition | Metering pumps, controlled addition funnels | Controlled addition rates are crucial for managing reaction exotherms and minimizing side reactions.[6] |
| Work-up & Isolation | Funnel separation, rotary evaporation | Centrifugation, filtration, distillation | Efficient and scalable methods for product isolation and purification are necessary. |
Common Challenges in Scaling Up Pyrimidine Synthesis:
-
Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can lead to localized temperature and concentration gradients, promoting the formation of impurities.[6]
-
Exotherm Control: Many pyrimidine syntheses are exothermic. What is easily managed in a small flask can become a significant safety hazard at a larger scale.[6]
-
Raw Material Quality: The purity of starting materials has a more pronounced effect at a larger scale, as minor impurities can act as catalysts for side reactions or inhibitors.[6]
-
Reaction Kinetics: Changes in the surface-area-to-volume ratio can affect reaction kinetics, sometimes necessitating re-optimization of reaction parameters.[6]
Classical Synthetic Routes for Industrial Production
The Biginelli Reaction: A Robust Multicomponent Approach
The Biginelli reaction, first reported in 1891, is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones.[7][8] Its operational simplicity and use of readily available starting materials make it an attractive method for large-scale synthesis.[9][10]
Reaction Mechanism: The reaction mechanism is believed to proceed through a series of bimolecular reactions, starting with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester and subsequent cyclization and dehydration to yield the dihydropyrimidine.[7][11]
Workflow for Large-Scale Biginelli Reaction:
Caption: General workflow for a large-scale Pinner pyrimidine synthesis.
Detailed Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine
Materials:
-
Guanidine hydrochloride (1.0 eq)
-
Acetylacetone (1.05 eq)
-
Sodium ethoxide solution in ethanol (2.0 eq)
-
Ethanol (as solvent)
Procedure:
-
Reactor Setup: Prepare a suitable reactor with stirring, heating, and reflux capabilities.
-
Reagent Addition: Charge the reactor with ethanol and guanidine hydrochloride. Slowly add the sodium ethoxide solution while maintaining the temperature below 30°C.
-
Condensation: Add acetylacetone dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours.
-
Isolation: Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid). The product will precipitate.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent if necessary to achieve the desired purity.
Modern Synthetic Methodologies for Enhanced Efficiency
While classical methods remain valuable, modern synthetic strategies offer significant advantages in terms of efficiency, substrate scope, and sustainability.
Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, have become indispensable tools for the functionalization of pyrimidine rings. [12][13]These methods allow for the introduction of a wide range of substituents with high selectivity and functional group tolerance, which is often challenging to achieve through classical condensation reactions. [14][15] Key Considerations for Large-Scale Cross-Coupling:
-
Catalyst Loading: Minimizing the catalyst loading is crucial for cost-effectiveness and reducing residual metal content in the final product.
-
Ligand Selection: The choice of ligand is critical for achieving high catalytic activity and selectivity.
-
Reaction Conditions: Optimization of solvent, base, and temperature is essential for a successful scale-up.
-
Metal Scavenging: Implementing effective methods for removing residual metal catalysts from the API is a regulatory requirement. [13]
Continuous Flow Synthesis
Continuous flow chemistry offers several advantages for the large-scale synthesis of pyrimidines, including enhanced safety, improved heat and mass transfer, and the ability to telescope multiple reaction steps. [16][17]This technology is particularly well-suited for highly exothermic or hazardous reactions.
Advantages of Continuous Flow Synthesis:
| Feature | Benefit |
| Small Reactor Volume | Improved safety, better control over reaction parameters. |
| High Surface-to-Volume Ratio | Efficient heat and mass transfer, leading to higher yields and purities. |
| Automated Control | Consistent product quality and reduced manual intervention. |
| Telescoping Reactions | Elimination of intermediate work-up and isolation steps, reducing processing time and waste. [17] |
Purification and Quality Control of Pyrimidine APIs
The final step in the synthesis of a pyrimidine-based API is its purification to meet the stringent requirements of regulatory agencies. Crystallization is the most common and effective method for purifying solid APIs. [18][19] Key Aspects of API Purification:
-
Solvent Selection: The choice of solvent is critical for achieving high purity and yield in crystallization. [18][19]* Polymorph Control: Different crystalline forms (polymorphs) of an API can have different physical properties, such as solubility and bioavailability. Controlling the crystallization process to obtain the desired polymorph is essential.
-
Impurity Profiling: A thorough understanding of the impurity profile of the API is necessary to develop an effective purification strategy.
Analytical Techniques for Quality Control:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities.
-
Gas Chromatography (GC): For determining residual solvents.
-
Mass Spectrometry (MS): For identifying impurities and confirming the structure of the API.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment.
-
X-ray Powder Diffraction (XRPD): For identifying the polymorphic form of the API.
Conclusion
The large-scale synthesis of pyrimidine-based compounds is a critical aspect of pharmaceutical manufacturing. A thorough understanding of the underlying chemical principles, coupled with careful consideration of process engineering and quality control, is essential for the successful and efficient production of these important therapeutic agents. This guide has provided an overview of key synthetic strategies and practical considerations to aid researchers and professionals in this field. The continued development of innovative synthetic methodologies, such as continuous flow chemistry and advanced catalytic systems, will undoubtedly lead to even more efficient and sustainable processes for the production of pyrimidine-based drugs in the future.
References
- Benchchem. (n.d.). addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Benchchem. (n.d.). Application Notes: Industrial Scale Synthesis of Pyrimidine Intermediates.
- (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
- Benchchem. (n.d.). Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques.
- Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives.
- ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF.
- (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Wikipedia. (n.d.). Biginelli reaction.
- ResearchGate. (n.d.). The Biginelli reaction for dihydropyrimidinones.
- Kappe, C. O., & Stadler, A. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 63. doi:10.1002/0471264180.or063.01
- SciSpace. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog.
- (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
- Wikipedia. (n.d.). Pyrimidine.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- PubMed Central (PMC). (2021, November 19). Continuous Flow Synthesis of Anticancer Drugs.
- NIH. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- PubMed Central (PMC). (n.d.). Purification, crystallization and preliminary X-ray diffraction study on pyrimidine nucleoside phosphorylase TTHA1771 from Thermus thermophilus HB8.
- (n.d.). Picking the best purification method for your API can be a tricky challenge.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
- MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Magano, J., & Dunetz, J. R. (2011). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical Reviews, 111(3), 2177-250. doi:10.1021/cr100346g
- ACS Publications. (2023, August 8). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry.
- PubMed. (n.d.). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- PubMed. (2024, January 31). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- (2020, September 15). A Review on Pharmacological Aspects of Pyrimidine Derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. ijsat.org [ijsat.org]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
The Versatile Building Block: A Guide to (5-(Benzyloxy)pyrimidin-2-YL)methanol in Modern Drug Design
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of countless biologically active compounds.[1][2] As a fundamental component of nucleobases like thymine, cytosine, and uracil, its inherent ability to interact with biological macromolecules is well-established.[3] This has led to the development of a vast array of pyrimidine-containing drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial agents.[4][5] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with specific biological targets, making it a cornerstone of modern drug discovery.[6]
Within this important class of heterocycles, (5-(Benzyloxy)pyrimidin-2-YL)methanol emerges as a particularly valuable and versatile building block. Its structure offers three key points for diversification: the hydroxymethyl group at the 2-position, the benzyloxy group at the 5-position, and the pyrimidine core itself. This guide provides an in-depth exploration of the applications of this compound in drug design, complete with detailed experimental protocols for its key transformations.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a building block is underpinned by its unique structural features and resulting chemical properties.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₂H₁₂N₂O₂ | Provides a good starting point for library synthesis without excessive molecular weight. |
| Molecular Weight | 216.24 g/mol | Falls within the desirable range for lead-like molecules. |
| Reactivity | The hydroxymethyl group is readily activated for nucleophilic substitution or oxidized to an aldehyde. The benzyloxy group serves as a stable protecting group that can be removed in later synthetic steps. The pyrimidine ring can participate in cross-coupling reactions. | Offers multiple avenues for chemical modification and scaffold elaboration. |
| Solubility | Generally soluble in common organic solvents such as DMF and DMSO. | Facilitates its use in a variety of reaction conditions. |
The benzyloxy group at the 5-position serves a dual purpose. It acts as a protecting group for the phenol, preventing unwanted side reactions, and its removal in the final stages of a synthesis can provide a crucial hydrogen bond donor for target engagement. The hydroxymethyl group at the 2-position is a versatile handle for introducing a wide range of functionalities, enabling the exploration of structure-activity relationships (SAR).
Core Synthetic Transformations and Protocols
The true power of this compound lies in its ability to be readily transformed into key intermediates for the synthesis of complex drug candidates. The following sections detail the protocols for these critical reactions.
Activation of the Hydroxymethyl Group: Synthesis of 2-(Chloromethyl)-5-(benzyloxy)pyrimidine
The conversion of the primary alcohol to a more reactive leaving group, such as a chloride, is a common and crucial first step in many synthetic routes. This activates the 2-position for subsequent nucleophilic substitution reactions.
Experimental Protocol: Chlorination with Thionyl Chloride
Rationale: Thionyl chloride (SOCl₂) is a widely used reagent for converting alcohols to alkyl chlorides due to the clean nature of the reaction, with the byproducts (SO₂ and HCl) being gaseous. This protocol is adapted from established procedures for the chlorination of similar hydroxymethyl-heterocycles.[7]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous Diethyl Ether
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, slowly add thionyl chloride (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM) for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude product can be triturated with anhydrous diethyl ether to induce precipitation of 2-(chloromethyl)-5-(benzyloxy)pyrimidine hydrochloride.
-
Collect the solid by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.
Self-Validation: The formation of the product can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the hydroxyl proton and a downfield shift of the methylene protons.
Caption: Workflow for the chlorination of this compound.
Nucleophilic Substitution Reactions
With the activated 2-(chloromethyl) intermediate in hand, a diverse array of nucleophiles can be introduced to build molecular complexity.
Experimental Protocol: General Procedure for N-Alkylation
Rationale: The introduction of amine functionalities is a cornerstone of medicinal chemistry, as they often play a key role in target binding and improving pharmacokinetic properties. This protocol provides a general method for the reaction of 2-(chloromethyl)-5-(benzyloxy)pyrimidine with primary or secondary amines.
Materials:
-
2-(Chloromethyl)-5-(benzyloxy)pyrimidine hydrochloride
-
Desired primary or secondary amine (1.1 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the desired amine (1.1 eq) in anhydrous DMF, add K₂CO₃ (2.5 eq).
-
Add 2-(chloromethyl)-5-(benzyloxy)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by column chromatography on silica gel.
Self-Validation: Successful reaction is indicated by the disappearance of the starting materials on TLC and the appearance of a new, less polar spot. The product structure can be confirmed by LC-MS and NMR.
Oxidation to 5-(Benzyloxy)pyrimidine-2-carbaldehyde
The aldehyde functionality is a versatile precursor for various synthetic transformations, including reductive amination, Wittig reactions, and the synthesis of various heterocyclic systems.
Experimental Protocol: Oxidation with Manganese Dioxide
Rationale: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for the conversion of primary allylic and benzylic alcohols to their corresponding aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.[7]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add activated manganese dioxide (5-10 eq).
-
Stir the suspension vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with DCM.
-
The combined filtrate is then concentrated under reduced pressure to yield 5-(benzyloxy)pyrimidine-2-carbaldehyde, which can be used in the next step without further purification or purified by column chromatography.
Self-Validation: The reaction can be monitored by the disappearance of the starting alcohol on TLC. The product can be characterized by the appearance of an aldehyde proton signal (around 9-10 ppm) in the ¹H NMR spectrum.
Caption: Workflow for the oxidation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
To further elaborate the pyrimidine scaffold, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are invaluable tools. These reactions typically require a halogenated pyrimidine precursor.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-(benzyloxy)pyrimidine
Rationale: The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. This protocol describes the coupling of a chloro-pyrimidine with a boronic acid, a common strategy in the synthesis of biaryl kinase inhibitors.[8]
Materials:
-
2-Chloro-5-(benzyloxy)pyrimidine (synthesized from the corresponding 2-hydroxypyrimidine)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
In a round-bottom flask, combine 2-chloro-5-(benzyloxy)pyrimidine (1.0 eq), the boronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and the palladium catalyst (0.05 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Self-Validation: The formation of the coupled product can be confirmed by LC-MS analysis and the appearance of new aromatic proton signals in the ¹H NMR spectrum.
Caption: Generalized workflow for a Suzuki coupling reaction.
Deprotection of the Benzyl Ether
The final step in many synthetic sequences involving this building block is the removal of the benzyl protecting group to unmask the 5-hydroxypyrimidine.
Experimental Protocol: Catalytic Hydrogenolysis
Rationale: Catalytic hydrogenation is a clean and efficient method for the cleavage of benzyl ethers, yielding the desired alcohol and toluene as the only byproduct.
Materials:
-
5-(Benzyloxy)pyrimidine derivative
-
Palladium on carbon (10% Pd/C, catalytic amount)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 5-(benzyloxy)pyrimidine derivative in methanol.
-
Add 10% Pd/C (typically 5-10 mol% by weight).
-
Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the 5-hydroxypyrimidine derivative.
Self-Validation: Successful deprotection is confirmed by the absence of the benzyl protons in the ¹H NMR spectrum and a corresponding mass change in the mass spectrum.
Applications in Kinase Inhibitor Design: A Case Study Perspective
The 2-amino-5-substituted pyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors.[8] The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This compound is an ideal starting point for the synthesis of such inhibitors.
For instance, after conversion to 2-(aminomethyl)-5-(benzyloxy)pyrimidine, the amino group can be further functionalized. The 5-benzyloxy group can be deprotected to a 5-hydroxy group, which can act as a hydrogen bond donor to interact with the kinase. Alternatively, the 5-position can be a site for introducing other functionalities via Suzuki coupling of a 5-halopyrimidine precursor to enhance potency and selectivity. The synthesis of pyrazolo[1,5-a]pyrimidines, a class of potent protein kinase inhibitors, often utilizes precursors that can be derived from functionalized pyrimidines.[9]
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its strategic placement of functional groups allows for a multitude of synthetic transformations, enabling the rapid generation of diverse chemical libraries for biological screening. The protocols detailed in this guide provide a solid foundation for researchers to harness the full potential of this important intermediate in the design and synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. The logical and field-tested nature of these transformations ensures a high degree of success and provides a clear path for the development of next-generation medicines.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 2024, 20(01), 114–128.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-(Benzyloxy)pyridin-3-amine. (2025). Benchchem.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. (2025). Benchchem.
- Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis. (2025). Benchchem.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (2014). PubMed.
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2009).
- Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2021). PMC.
- Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxid
- Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (1997). PubMed.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C.
- Patent applications. (n.d.). Department of Medicinal Chemistry.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). PMC.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2019). Green Chemistry (RSC Publishing).
- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). NIH.
- Structure-Activity Relationship of USP5 Inhibitors. (2021). PubMed.
- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journals.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
- US Patent 7,977,488 B2. (2011).
- US P
- Selective Electrogenerative Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandialdehyde. (2017).
- Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7205302B2 - Heterocyclic compound derivatives and medicines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-activity relationships among 2-substituted 5,6-dichloro-, 4,6-dichloro-, and 4,5-dichloro-1-[(2-hydroxyethoxy) methyl]- and -1-[(1,3-dihydroxy-2-propoxy) methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. medchem-ippas.eu [medchem-ippas.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Enzymatic Reactions Involving Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Centrality of Pyrimidine Metabolism in Cellular Function and Disease
Pyrimidine metabolism encompasses the synthesis, degradation, and recycling of nitrogenous bases, including cytosine, thymine, and uracil. These molecules are fundamental building blocks for DNA and RNA, making their metabolic pathways essential for genetic replication, transcription, and overall cell proliferation.[1] The intricate network of enzymes governing pyrimidine metabolism is a critical area of study, as dysregulation of these pathways is a hallmark of various diseases, most notably cancer.[2][3][4] Proliferating cancer cells exhibit an increased demand for nucleotides to support uncontrolled growth, rendering the enzymes in pyrimidine synthesis and salvage pathways attractive targets for therapeutic intervention.[3][5] Furthermore, pyrimidine derivatives themselves form a significant class of therapeutic agents, with applications ranging from anticancer to antimicrobial and anti-inflammatory treatments.[6][7][8][9]
This guide provides an in-depth exploration of key enzymatic reactions involving pyrimidine derivatives, offering both foundational knowledge and practical, field-proven protocols for their study. We will delve into the mechanisms of crucial enzymes, their roles in disease, and detailed methodologies for assessing their activity, providing a robust resource for researchers and drug development professionals.
Section 1: Key Pyrimidine Metabolic Pathways: De Novo Synthesis and Salvage
Cells utilize two primary pathways to ensure a sufficient supply of pyrimidine nucleotides: the de novo synthesis pathway and the salvage pathway.[1][10]
-
De Novo Synthesis: This energy-intensive pathway constructs pyrimidine rings from simple precursor molecules such as bicarbonate, aspartate, and glutamine.[1] It is a multi-step process involving several key enzymes, including carbamoyl phosphate synthetase II (CPS II), aspartate transcarbamoylase (ATCase), and dihydroorotate dehydrogenase (DHODH).[1][11] This pathway is particularly active in rapidly dividing cells, making it a prime target for anticancer therapies.[5]
-
Salvage Pathway: In contrast, the salvage pathway is a more energy-efficient route that recycles pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA or from the extracellular environment.[1][5][12] Key enzymes in this pathway include uridine phosphorylase, thymidine kinase, and cytidine deaminase.[13][14] Cancer cells can exploit the salvage pathway to circumvent the effects of drugs that target de novo synthesis.[5]
Caption: Overview of Pyrimidine De Novo and Salvage Pathways.
Section 2: Spotlight on Key Enzymes and Assay Protocols
A thorough understanding of the enzymes involved in pyrimidine metabolism is crucial for developing targeted therapies. This section details the function and provides robust assay protocols for several key enzymes.
Thymidylate Synthase (TS): The Sole Provider of De Novo dTMP
Expertise & Experience: Thymidylate Synthase (TS) is a critical enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a methyl donor.[15][16] This reaction is the only de novo source of dTMP, an essential precursor for DNA synthesis.[15] Consequently, TS has long been a major target for cancer chemotherapy, with drugs like 5-fluorouracil (5-FU) exerting their cytotoxic effects through its inhibition.[15] Accurate measurement of TS activity is vital for both basic research and clinical applications, including predicting patient response to chemotherapy.
Trustworthiness: A Self-Validating Protocol System
The following protocol is designed to be self-validating through the inclusion of appropriate controls. A reaction without the enzyme serves as a negative control to account for any non-enzymatic conversion, while a reaction with a known TS inhibitor, such as FdUMP, acts as a positive control for inhibition.
Experimental Protocol: Spectrophotometric Assay for Thymidylate Synthase Activity
This protocol is adapted from established methods that monitor the increase in absorbance at 340 nm due to the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.[17]
Materials:
-
Recombinant human Thymidylate Synthase
-
dUMP (deoxyuridine monophosphate)
-
5,10-methylenetetrahydrofolate (CH2-THF)
-
NADPH
-
Dihydrofolate Reductase (DHFR)
-
Potassium phosphate buffer (pH 7.2)
-
β-mercaptoethanol
-
Spectrophotometer capable of reading at 340 nm
Protocol Steps:
-
Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare a reaction mixture containing 20 mM potassium phosphate buffer (pH 7.2), 75 mM β-mercaptoethanol, 0.1 mM dUMP, and 0.2 mM CH2-THF.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of Thymidylate Synthase to the reaction mixture.
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 20°C).
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The rate of dTMP formation is directly proportional to the rate of DHF production.
Data Presentation:
| Parameter | Value |
| Substrate Concentrations | |
| dUMP | 0.1 mM |
| CH2-THF | 0.2 mM |
| Buffer Conditions | |
| Potassium Phosphate | 20 mM |
| pH | 7.2 |
| β-mercaptoethanol | 75 mM |
| Instrumentation | |
| Wavelength | 340 nm |
| Temperature | 20°C |
Caption: Workflow for Thymidylate Synthase Spectrophotometric Assay.
Cytidine Deaminase (CDA): A Key Player in Nucleoside Salvage
Expertise & Experience: Cytidine Deaminase (CDA) is a homotetrameric enzyme that catalyzes the irreversible deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively.[18] This reaction is crucial for maintaining the intracellular pyrimidine pool and is involved in the salvage pathway of nucleoside synthesis.[12][18] CDA also plays a significant role in the metabolism of several chemotherapeutic drugs, including gemcitabine, by converting them to their inactive forms.[12] Therefore, assessing CDA activity is important for understanding drug resistance mechanisms and for the development of novel therapeutic strategies.
Trustworthiness: A Self-Validating Protocol System
The following fluorometric assay protocol includes a standard curve generated with known concentrations of ammonia to ensure accurate quantification. A sample background control, which omits the substrate, is essential to account for any endogenous fluorescence in the sample.
Experimental Protocol: Fluorometric Assay for Cytidine Deaminase Activity
This protocol is based on the detection of ammonia released during the deamination reaction.[18][19]
Materials:
-
Cytidine Deaminase Assay Kit (containing assay buffer, substrate, and developer reagents)
-
Sample (e.g., tissue homogenate, cell lysate)
-
Fluorometer (Ex/Em = 410/470 nm)
-
10K Spin Column (for sample cleanup if necessary)
Protocol Steps:
-
Sample Preparation: Homogenize tissue or lyse cells in CDA Assay Buffer on ice. Centrifuge to pellet debris and collect the supernatant.[18][19] If high background is observed, further purify the sample using a 10K spin column.[19]
-
Standard Curve Preparation: Prepare a standard curve using the provided ammonium chloride standard to generate a range of known ammonia concentrations.
-
Reaction Setup: In a 96-well plate, add your sample to the appropriate wells. For each sample, prepare a parallel background control well without the substrate. Adjust the volume with CDA Assay Buffer.
-
Reaction Initiation: Add the CDA substrate to all wells except the background controls to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Signal Development: Add the developer mix to all wells and incubate for an additional period to allow for color/fluorescence development.
-
Measurement: Read the fluorescence at Ex/Em = 410/470 nm.
-
Calculation: Subtract the background control reading from the sample reading. Calculate the amount of ammonia produced in your sample by comparing the corrected fluorescence values to the standard curve.[5]
Caption: Workflow for Cytidine Deaminase Fluorometric Assay.
Uridine Phosphorylase (UPase): A Target for Enhancing Chemotherapy
Expertise & Experience: Uridine Phosphorylase (UPase) is a key enzyme in the pyrimidine salvage pathway that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[20][21] This enzyme plays a crucial role in maintaining uridine homeostasis.[21] UPase is often overexpressed in tumor tissues and is involved in the activation of fluoropyrimidine chemotherapies like 5-FU and its prodrugs.[21] Inhibitors of UPase are being investigated as a strategy to enhance the efficacy of these chemotherapeutic agents by preventing their degradation.[20]
Trustworthiness: A Self-Validating Protocol System
The following spectrophotometric assay is validated by running parallel reactions with and without a known UPase inhibitor. This allows for the confirmation of specific enzyme inhibition.
Experimental Protocol: Spectrophotometric Assay for Uridine Phosphorylase Inhibition
This protocol measures the decrease in absorbance at 280 nm as uridine is converted to uracil.[22][23]
Materials:
-
Recombinant human Uridine Phosphorylase 1 (hUP1)
-
Uridine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (potential inhibitors)
-
Spectrophotometer capable of reading at 280 nm
Protocol Steps:
-
Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer (pH 7.4) and uridine.
-
Inhibitor Addition: For inhibitor screening, add the test compound at various concentrations to the reaction mixture and pre-incubate with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding hUP1 to the cuvette.
-
Spectrophotometric Measurement: Monitor the change in absorbance at 280 nm over time at a constant temperature.
-
Data Analysis: Calculate the initial reaction velocity. For inhibition studies, determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Data Presentation:
| Compound | IC50 (µM) |
| Inhibitor A | 1.5 |
| Inhibitor B | 10.2 |
| Inhibitor C | > 50 |
Dihydropyrimidine Dehydrogenase (DPD): A Critical Factor in Fluoropyrimidine Toxicity
Expertise & Experience: Dihydropyrimidine Dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of uracil and thymine.[24] It is also the primary enzyme responsible for the breakdown of the widely used chemotherapeutic drug 5-fluorouracil (5-FU).[24][25] A deficiency in DPD activity, often due to genetic variations in the DPYD gene, can lead to severe and potentially life-threatening toxicity in patients receiving 5-FU or its oral prodrug, capecitabine.[25][26][27] Therefore, testing for DPD deficiency prior to initiating treatment with these drugs is becoming standard practice.[28]
Trustworthiness: A Self-Validating Protocol System
DPD activity is most reliably assessed by genotyping for common DPYD variants known to cause enzyme deficiency. This genetic testing provides a definitive and self-validating result regarding a patient's metabolic capacity.
Protocol: DPYD Genotyping
DPYD genotyping is typically performed in a certified clinical laboratory using a blood sample. The test analyzes the patient's DNA for specific single nucleotide polymorphisms (SNPs) in the DPYD gene that are associated with reduced DPD activity.
Interpretation of Results:
Based on the presence of DPYD variants, patients can be classified into different metabolizer phenotypes, which guide dosing recommendations for fluoropyrimidine drugs.[29][30]
| DPYD Genotype | DPD Activity Score | Phenotype | Dosing Recommendation for Fluoropyrimidines |
| Wild-type/Wild-type | 2.0 | Normal Metabolizer | Standard dose |
| Wild-type/Variant | 1.0 - 1.5 | Intermediate Metabolizer | Reduced starting dose |
| Variant/Variant | 0.0 - 0.5 | Poor Metabolizer | Avoid use or significantly reduce dose |
Conclusion: Integrating Enzymatic Assays into Drug Discovery and Development
The study of enzymatic reactions involving pyrimidine derivatives is a cornerstone of modern drug discovery and development. The protocols and insights provided in this guide offer a robust framework for researchers to investigate these critical metabolic pathways. By employing these validated methodologies, scientists can gain a deeper understanding of enzyme function, elucidate mechanisms of drug action and resistance, and ultimately contribute to the development of more effective and safer therapies for a range of diseases.
References
- A non-proliferative role of pyrimidine metabolism in cancer.
- A non-proliferative role of pyrimidine metabolism in cancer - University of Southern Denmark.
- Pyrimidine-nucleoside phosphorylase - M-CSA Mechanism and Catalytic Site
- A non-proliferative role of pyrimidine metabolism in cancer - ResearchG
- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC - PubMed Central.
- Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei | PLOS P
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PubMed Central.
- Pyrimidine metabolism - Wikipedia.
- Pyrimidine Metabolism Pathways Synthesis and Degradation - Cre
- Novel mass spectrometry-based assay for thymidyl
- Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development - PubMed.
- Full article: Novel mass spectrometry-based assay for thymidyl
- Novel mass spectrometry-based assay for thymidyl
- Purine Nucleoside Phosphorylase. 2.
- (PDF)
- Pyrimidine metabolism - chemeurope.com.
- Cytidine Deaminase Activity Assay Kit (Fluorometric) (#BN00693).
- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - MDPI.
- Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis.
- A Comparative Guide to Uridine Phosphorylase Inhibitors in Cancer Research - Benchchem.
- DPD deficiency | Tre
- The significance of dihydropyrimidine dehydrogenase (DPD) activity in bladder cancer - PubMed.
- An In Vitro Cytidine Deaminase Assay to Monitor APOBEC activity on DNA - PMC.
- Structural studies of purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase - ProQuest.
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH.
- [Purine and pyrimidine nucleoside phosphorylases - remarkable enzymes still not fully understood] - PubMed.
- What is a DPYD (dihydropyrimidine dehydrogenase) test and why do I need it? | CUH.
- DPD deficiency and DPYD gene testing.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein - PMC - NIH.
- Dihydropyrimidine Dehydrogenase (DPD) Biomarker | Colorectal Cancer Alliance.
- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery - Benchchem.
- Design of Novel Potent Inhibitors of Human Uridine Phosphorylase-1: Synthesis, Inhibition Studies, Thermodynamics, and in Vitro Influence on 5-Fluorouracil Cytotoxicity | Journal of Medicinal Chemistry - ACS Public
- Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed.
- Pyrimidine-nucleoside phosphorylase - Wikipedia.
- Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - MDPI.
- Activity assays: restoring the thymidylate cycle in vitro. A) Scheme of...
- ab239723 Cytidine Deaminase Assay Kit | Abcam.
- What are Uridine phosphorylase inhibitors and how do they work?
- Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- Uridine phosphorylase - Grokipedia.
- A novel structural mechanism for redox regulation of uridine phosphorylase 2 activity - PMC.
- Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub.
- Dihydropyrimidine Dehydrogenase (DPYD)
- Ending the Controversy Around Pretreatment Dihydropyrimidine Dehydrogenase (DPD/DPYD)
- Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet - ARUP Consult.
- CPIC® Guideline for Fluoropyrimidines and DPYD.
Sources
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. A non-proliferative role of pyrimidine metabolism in cancer – Molecular Metabolism [molecularmetabolism.com]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei | PLOS Pathogens [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. Cytidine Deaminase Assay Kit (ab239723) is not available | Abcam [abcam.com]
- 20. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]
- 21. grokipedia.com [grokipedia.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A novel structural mechanism for redox regulation of uridine phosphorylase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The significance of dihydropyrimidine dehydrogenase (DPD) activity in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cancerresearchuk.org [cancerresearchuk.org]
- 26. What is a DPYD (dihydropyrimidine dehydrogenase) test and why do I need it? | CUH [cuh.nhs.uk]
- 27. uhs.nhs.uk [uhs.nhs.uk]
- 28. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 29. ascopubs.org [ascopubs.org]
- 30. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
Application Note & Protocols: A Multi-Tiered High-Throughput Screening Cascade for Identifying Bioactive (5-(Benzyloxy)pyrimidin-2-yl)methanol Derivatives
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document provides a comprehensive, field-proven guide for the systematic screening of a focused library of derivatives based on the (5-(benzyloxy)pyrimidin-2-yl)methanol core. We present a multi-tiered screening cascade, beginning with high-throughput primary screening to identify initial hits, followed by secondary validation and dose-response studies to confirm activity and determine potency. Finally, we outline tertiary assays designed to elucidate the mechanism of action, focusing on kinase inhibition as a representative and highly relevant target class for pyrimidine derivatives.[4][5][6] The protocols herein are designed to be robust and self-validating, providing researchers with a practical framework for accelerating the discovery of novel therapeutic candidates.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a privileged structure in drug discovery.[2][7] Its fundamental role as a building block of nucleic acids (cytosine, thymine, and uracil) underscores its biological significance.[8] This inherent biocompatibility and versatile chemical functionality have enabled the development of a wide array of FDA-approved drugs for various indications. The pyrimidine nucleus can be readily modified at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity, making it an ideal scaffold for combinatorial library synthesis and high-throughput screening (HTS).[9]
The this compound scaffold offers several strategic advantages for library design. The benzyloxy group at the 5-position and the methanol group at the 2-position serve as key chemical handles for diversification, enabling the exploration of structure-activity relationships (SAR) critical for lead optimization. This guide details a logical, efficient, and resource-conscious workflow to identify and characterize bioactive derivatives from such a library.
Tiered Screening Workflow: From Library to Lead Candidate
A tiered approach is the most effective strategy for screening small molecule libraries. It allows for the rapid and cost-effective evaluation of thousands of compounds in a primary screen, with progressively more complex and targeted assays reserved for a smaller number of validated "hits."[10] This minimizes resource expenditure while maximizing the quality of the resulting lead compounds.
Figure 1: A multi-tiered high-throughput screening cascade.
Tier 1: Primary High-Throughput Screening Protocol
Objective: To rapidly identify compounds that exhibit cytotoxic or anti-proliferative activity against a panel of human cancer cell lines from the derivative library at a single, high concentration.
Rationale: An anti-proliferative assay is an excellent primary screen as it is target-agnostic and can identify compounds acting through a wide variety of mechanisms.[11][12] Using a panel of cell lines (e.g., breast, lung, colon cancer) increases the chances of finding cell-type specific activity.
Protocol 3.1: Cell Viability HTS using CellTiter-Glo®
-
Cell Line Preparation:
-
Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) according to ATCC guidelines.
-
On the day of the assay, harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in the appropriate complete growth medium to a pre-determined optimal seeding density (e.g., 2,000-5,000 cells/well).
-
-
Assay Plate Preparation:
-
Using a multichannel pipette or automated liquid handler, dispense 45 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate.
-
Dispense 45 µL of medium without cells into at least 16 wells for the "background" control.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of each derivative in 100% DMSO.
-
In a separate 384-well compound plate, perform an intermediate dilution to create a 200 µM working solution in assay medium (final DMSO concentration ≤ 0.5%).
-
Using an automated liquid handler (e.g., Echo acoustic dispenser or pin tool), transfer 5 µL of the 200 µM compound solution to the cell plates, achieving a final concentration of 10 µM.
-
Controls: Add 5 µL of a reference cytotoxic drug (e.g., 10 µM Doxorubicin) to 16 wells (positive control) and 5 µL of medium with DMSO to 16 wells (negative/vehicle control).
-
-
Incubation & Readout:
-
Incubate the assay plates for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader (e.g., EnVision, PHERAstar).
-
-
Data Analysis & Hit Identification:
-
Quality Control: Calculate the Z'-factor for the assay plate to ensure HTS quality. A Z' > 0.5 is considered excellent.
-
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
-
-
Normalization: Normalize the data for each well as a percentage of inhibition:
-
% Inhibition = 100 * (1 - ( (RLU_compound - Mean_RLU_bkg) / (Mean_RLU_neg - Mean_RLU_bkg) ))
-
-
Hit Criteria: A compound is typically classified as a "hit" if its % inhibition is greater than three standard deviations from the mean of the negative controls (e.g., >50% inhibition).
-
Tier 2: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and to determine their potency by calculating the half-maximal inhibitory concentration (IC₅₀).
Rationale: A single-point screen is prone to false positives.[10] Re-testing hits from a freshly prepared stock confirms the initial activity. A dose-response curve provides a quantitative measure of potency (IC₅₀), which is essential for comparing compounds and establishing SAR.
Protocol 4.1: IC₅₀ Determination
-
Compound Plating:
-
For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting at a top concentration of 10 mM.
-
Transfer the diluted compounds to an intermediate plate and dilute with assay medium to create 2X final concentrations.
-
-
Assay Execution:
-
Perform the cell viability assay as described in Protocol 3.1, but instead of a single concentration, add the 10-point dilution series of each compound to the cell plates in triplicate.
-
-
Data Analysis:
-
Normalize the data to percent inhibition for each concentration.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism, Genedata Screener) to determine the IC₅₀ value.
-
| Compound ID | Derivative Structure (Modification) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| PYR-001 | Parent Scaffold | > 50 | > 50 | > 50 |
| PYR-027 | 4'-fluoro on benzyloxy ring | 8.2 ± 0.9 | 15.1 ± 2.1 | 11.5 ± 1.3 |
| PYR-045 | 3'-chloro on benzyloxy ring | 2.1 ± 0.3 | 3.5 ± 0.5 | 2.9 ± 0.4 |
| PYR-078 | Methanol replaced with morpholine | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |
| Table 1: Example dose-response data for selected pyrimidine derivatives. |
Tier 3: Mechanism of Action (MoA) Elucidation
Objective: To investigate the molecular target or pathway through which the most potent and promising compounds exert their effect.
Rationale: Understanding the MoA is crucial for rational drug development. Pyrimidine derivatives are well-documented inhibitors of various protein kinases.[4][6] A biochemical kinase inhibition assay can directly measure the interaction between a compound and its putative target, providing mechanistic validation. The Epidermal Growth Factor Receptor (EGFR) is a common and clinically relevant target for pyrimidine-based drugs.[5][6]
Figure 2: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
Protocol 5.1: EGFR Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, Brij-35, and DTT.
-
Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP at 2X the final desired concentrations in the reaction buffer. The ATP concentration should be at or near the Kₘ for the enzyme.
-
-
Compound Plating:
-
Perform a 10-point serial dilution of the hit compounds in DMSO, as described in Protocol 4.1.
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well low-volume assay plate. Include a known EGFR inhibitor (e.g., Erlotinib) as a positive control.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme/substrate mix to the wells containing the compounds.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™ System):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
The amount of ADP generated is directly proportional to the kinase activity and the resulting luminescent signal.
-
Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the data and perform a 4PL curve fit to determine the IC₅₀ for EGFR inhibition.
-
| Compound ID | Cell Viability IC₅₀ (A549, µM) | EGFR Kinase IC₅₀ (µM) | Selectivity Index (Cell/Enzyme) |
| PYR-045 | 3.5 | 0.8 | 4.4 |
| PYR-078 | 1.2 | 0.09 | 13.3 |
| Table 2: Correlation of cellular and biochemical activity. |
Conclusion and Future Directions
This application note outlines a robust, tiered strategy for the identification and characterization of bioactive this compound derivatives. By progressing from a broad primary screen to specific mechanistic assays, this workflow efficiently funnels a large chemical library down to a small number of well-characterized lead candidates. The example data and protocols provided serve as a template that can be adapted for various biological targets and therapeutic areas.
Following the identification of a potent and selective lead like PYR-078 , subsequent steps would involve comprehensive selectivity profiling against a panel of other kinases, ADME/Tox profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and in vivo efficacy studies in relevant disease models. This systematic approach, grounded in sound scientific principles and validated methodologies, provides a clear path for advancing promising pyrimidine derivatives through the drug discovery pipeline.
References
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
Reporting data from high-throughput screening of small-molecule libraries. Nature Protocols. [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]
-
Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Bioorganic Chemistry. [Link]
-
High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
High-Throughput Molecular Screening Center. The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health (NIH). [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed Central. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. wjarr.com [wjarr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 11. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-(Benzyloxy)pyrimidin-2-YL)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (5-(Benzyloxy)pyrimidin-2-YL)methanol. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this important heterocyclic building block. Our goal is to combine theoretical principles with practical, field-proven solutions to help you navigate the complexities of pyrimidine chemistry.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts & Strategy
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What is the most common retrosynthetic approach for this compound?
A common and effective strategy involves a two-step process: the construction of a suitably functionalized pyrimidine ring, followed by the reduction of a carbonyl group at the C2 position. The benzyloxy group at C5 is typically introduced early as it is a stable protecting group. The most logical precursor to the C2-methanol is an ester, such as ethyl 5-(benzyloxy)pyrimidine-2-carboxylate.
This approach is favored because the synthesis of substituted pyrimidine esters is well-established, and the subsequent reduction is a standard transformation.
Technical Support Center: Purification of (5-(Benzyloxy)pyrimidin-2-YL)methanol
Welcome to the technical support center for the purification of (5-(Benzyloxy)pyrimidin-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the scale of your reaction, the nature of the impurities, and the desired final purity.[1] Often, a combination of both techniques is employed for achieving the highest purity.
Q2: What are the likely impurities in my crude sample?
Understanding the potential impurities is crucial for developing an effective purification strategy. A common synthetic route to this compound is the reduction of its corresponding aldehyde, 5-(benzyloxy)pyrimidine-2-carbaldehyde[2], using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3][4]
Therefore, the most probable impurities include:
-
Unreacted Starting Material: 5-(benzyloxy)pyrimidine-2-carbaldehyde.
-
Byproducts from the Synthesis of the Aldehyde: Impurities from the preceding synthetic steps.
-
Salts from Workup: Inorganic salts formed after quenching the reducing agent (e.g., borate or aluminum salts).
-
Solvent Residues: Residual solvents from the reaction and extraction steps.
Q3: How can I quickly assess the purity of my fractions or final product?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification. For this compound, a common TLC solvent system is a mixture of hexane and ethyl acetate or dichloromethane and methanol. The product, being a polar alcohol, will have a lower Rf value than less polar impurities. The starting aldehyde will likely have a slightly higher Rf. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Troubleshooting Guide: Column Chromatography
Column chromatography is a highly versatile technique for separating this compound from byproducts and unreacted starting materials.[1]
Issue 1: My compound is not moving off the baseline of the silica gel column.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The mobile phase is not polar enough to elute your polar alcohol product.
-
Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For very polar impurities, a dichloromethane/methanol system may be more effective.[5]
-
-
Strong Interaction with Silica Gel: The hydroxyl and pyrimidine nitrogen groups can interact strongly with the acidic silica gel.
-
Solution: Add a small amount (0.1-1%) of triethylamine to your mobile phase to neutralize the acidic sites on the silica gel and reduce tailing.[6]
-
Issue 2: My fractions are still impure, showing multiple spots on TLC.
Possible Causes & Solutions:
-
Poor Separation: The chosen solvent system may not be optimal for separating your product from impurities with similar polarities.
-
Solution: Perform a thorough TLC analysis with various solvent systems to find the one that gives the best separation between your product and the impurities. Consider using a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity.[3]
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation.
-
Solution: Ensure your column is packed uniformly without any air bubbles. A wet slurry packing method is generally recommended.[3]
-
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine
-
Thin Layer Chromatography (TLC) plates
-
Glass column and fraction collection tubes
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is 30-50% Ethyl Acetate in Hexane. The target Rf for the product should be around 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat and even bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the determined solvent system. If using a gradient, gradually increase the polarity by increasing the percentage of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the pure fractions containing the desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualization of Column Chromatography Workflow
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds and can be very effective for this compound, which is a solid at room temperature.[7][8][9]
Issue 1: No crystals form after cooling the solution.
Possible Causes & Solutions:
-
Solution is Not Supersaturated: The compound may be too soluble in the chosen solvent even at low temperatures.
-
Solution: Try a different solvent or a mixture of solvents. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] You can also try to slowly evaporate some of the solvent to increase the concentration.
-
-
Inhibitors to Crystallization: Certain impurities can inhibit crystal formation.
-
Solution: Try adding a seed crystal (a small crystal of the pure compound) to induce crystallization. Scratching the inside of the flask with a glass rod at the solution's surface can also create nucleation sites.
-
Issue 2: The compound "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
Solution is Too Concentrated or Cooled Too Quickly: This is a common issue when the boiling point of the solvent is high.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. An insulated container or a Dewar flask can be used to slow down the cooling process.
-
-
Inappropriate Solvent: The chosen solvent may not be suitable for crystallization of your compound.
-
Solution: Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[10]
-
Experimental Protocol: Two-Solvent Recrystallization
Materials:
-
Crude this compound
-
A "good" solvent (e.g., Dichloromethane, Ethyl Acetate)
-
A "poor" or "anti-solvent" (e.g., Hexane, Pentane)
-
Erlenmeyer flask and condenser
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent at an elevated temperature (reflux).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualization of Recrystallization Troubleshooting
Caption: Decision Tree for Recrystallization Troubleshooting.
Data Summary
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential partitioning between a stationary and mobile phase.[3] | Differential solubility in a solvent at different temperatures.[1] |
| Stationary Phase | Silica Gel[1] | Not Applicable |
| Common Mobile Phases | Hexane/Ethyl Acetate, Dichloromethane/Methanol[5] | Dichloromethane/Hexane, Ethanol, Methanol[10] |
| Best For | Complex mixtures, removal of impurities with different polarities. | Removing small amounts of impurities, large-scale purification. |
| Key Consideration | Finding the optimal solvent system for good separation. | Selecting a solvent with a large temperature-dependent solubility gradient. |
References
-
MasterOrganicChemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]
-
ACS Publications. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]
-
MDPI. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Available from: [Link]
-
Wikipedia. Lithium aluminium hydride. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available from: [Link]
-
Reddit. Recrystallization with two solvents. Available from: [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-(BENZYLOXY)PYRIMIDINE-2-CARBALDEHYDE | 2623194-22-7 [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. This compound | 132259-99-5 [amp.chemicalbook.com]
- 7. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. This compound | 132259-99-5 [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
Technical Support Center: A Troubleshooting Guide for Pyrimidine Synthesis Scale-Up
Welcome to the technical support center for pyrimidine synthesis scale-up. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges when transitioning pyrimidine synthesis from the laboratory bench to a larger scale. This resource is built on a foundation of scientific principles and practical, field-proven insights to ensure the successful and safe execution of your scaled-up reactions.
Section 1: General Scale-Up Challenges
The transition from a small-scale, well-behaved reaction to a multi-kilogram production can introduce a host of variables that may significantly impact yield, purity, and safety. Here, we address common issues that arise during the scale-up of pyrimidine synthesis.
FAQ 1: Why did the yield of my pyrimidine synthesis drop significantly upon scale-up?
A decrease in yield is a frequent and frustrating issue during scale-up. This can often be attributed to a combination of physical and chemical factors that are less pronounced at the lab scale.[1]
Potential Causes and Solutions:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation.[1]
-
Troubleshooting:
-
Ensure the stirring rate and impeller design are adequate for the reactor volume to maintain a homogenous mixture.[1]
-
Consider the geometry of the reactor and the viscosity of the reaction medium.
-
-
-
Exotherm Control: Many pyrimidine syntheses are exothermic. What is easily managed in a small flask can become a significant safety hazard and a source of impurity formation at a larger scale.[1]
-
Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. Trace impurities that were negligible in small-scale reactions can now act as catalysts for side reactions or inhibitors of the main reaction.[1]
-
Troubleshooting:
-
Qualify your raw material suppliers and perform rigorous incoming quality control on all starting materials.[1]
-
Consider the potential impact of lot-to-lot variability.
-
-
-
Changes in Reaction Kinetics: The surface area-to-volume ratio decreases significantly upon scale-up, which can affect reaction kinetics, especially in heterogeneous reactions.
-
Troubleshooting:
-
Re-optimize reaction parameters such as temperature, concentration, and catalyst loading at the intended scale.[1]
-
-
Section 2: Troubleshooting Specific Pyrimidine Syntheses
While general principles apply, specific named reactions for pyrimidine synthesis have their own unique sets of challenges that are often encountered during scale-up.
The Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce dihydropyrimidinones (DHPMs).[2][3]
This is a classic issue in the Biginelli reaction. The common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[4][5] This side product arises when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[4][5]
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Lower the reaction temperature. | The Hantzsch pathway is often favored at higher temperatures.[4][5] |
| Order of Addition | Consider adding the urea last. | This may help to minimize its decomposition into ammonia.[4] |
| Catalyst Choice | Screen different Lewis or Brønsted acids. | The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4][5] |
Diagram: Biginelli vs. Hantzsch Reaction Pathways
Caption: Competing pathways in the Biginelli reaction.
Low conversion can be due to several factors, ranging from catalyst issues to suboptimal reaction conditions.[4]
Troubleshooting Steps:
-
Catalyst Activity:
-
Reaction Time and Temperature:
-
Solvent Selection:
-
The choice of solvent can significantly impact reactant solubility and reaction rate. While ethanol is common, other solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[4]
-
-
Purity of Reactants:
-
Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Use high-purity starting materials.[4]
-
The Pinner Synthesis
The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[7] This method is highly sensitive to reaction conditions, and issues often arise during scale-up.[8]
The Pinner synthesis is notoriously sensitive to moisture.[8] The imidate salt intermediate, known as the Pinner salt, is highly susceptible to hydrolysis.[8][9] The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[8]
Critical Parameters to Control:
-
Strictly Anhydrous Conditions: This is the most critical factor for a successful Pinner synthesis.[8]
-
Amidine Quality:
-
Temperature Control:
Workflow: Ensuring Anhydrous Conditions in Pinner Synthesis
Caption: Workflow for maintaining anhydrous conditions.
Section 3: Impurity Profile and Control
The formation of unexpected impurities is a common challenge during scale-up. Understanding the potential side reactions is key to developing effective control strategies.
FAQ 3.1: I'm observing new impurities in my scaled-up pyrimidine synthesis that were not present in the lab-scale reaction. How do I identify and control them?
New impurities can arise from factors that become more prominent at a larger scale, such as longer reaction times, higher temperatures in localized spots, and the increased impact of raw material impurities.[1]
Common Impurities and Mitigation Strategies:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Dihydropyridine Derivatives | Self-condensation of the β-ketoester.[1] | Optimize the stoichiometry of the reactants. A slight excess of urea or thiourea can sometimes suppress this side reaction.[1] |
| Aldol Condensation Products | The aldehyde component can undergo self-condensation.[1] | Control the rate of addition and maintain a lower reaction temperature. |
| Oxidation Products | The dihydropyrimidine ring can be susceptible to oxidation.[1] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1] |
| N-acylurea byproducts | Reaction of the β-ketoester with urea in a competing pathway.[4] | Characterize by NMR and mass spectrometry. Adjust reaction conditions (e.g., temperature, catalyst) to favor the desired cyclization.[4] |
Analytical Techniques for Impurity Profiling:
A combination of analytical techniques is often necessary to identify and quantify impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying components in a reaction mixture. C8 and C18 reversed-phase columns are commonly used for pyrimidine derivatives.[6][11]
-
Mass Spectrometry (MS): Provides molecular weight information to help identify unknown impurities.[6][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information. 2D NMR techniques (COSY, HSQC, HMBC) can be invaluable for resolving complex structures.[6]
Section 4: Crystallization and Purification
Obtaining the desired polymorph and purity at a large scale requires a well-designed crystallization process.
FAQ 4.1: My pyrimidine product oiled out during cooling crystallization on a large scale, even though it crystallized nicely in the lab. What went wrong?
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to a rapid change in supersaturation.
Troubleshooting Crystallization:
-
Cooling Rate: Slower cooling rates are generally preferred for large-scale crystallizations to maintain a controlled level of supersaturation and allow for proper crystal growth.
-
Solvent Selection: The choice of solvent is critical. A good crystallization solvent will have high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[12] Consider using a solvent/anti-solvent system for better control.[12]
-
Seeding: Introducing seed crystals at the appropriate temperature can help to induce crystallization and control the crystal form.
-
Agitation: The stirring rate can influence nucleation and crystal growth. The agitation needs to be sufficient to keep the solids suspended without causing excessive secondary nucleation or crystal breakage.
Protocol: General Cooling Recrystallization
-
Dissolution: In an appropriately sized reactor, dissolve the crude pyrimidine compound in a minimal amount of the selected hot solvent to form a saturated solution.[12][13]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated filter.[12]
-
Controlled Cooling: Allow the hot, clear solution to cool slowly and with controlled agitation to room temperature.[12][13]
-
Further Cooling: Subsequently, cool the mixture further in an ice bath or using a chiller to maximize crystal formation.[12][13]
-
Crystal Collection: Collect the formed crystals by filtration (e.g., using a Nutsche filter-dryer).[12][13]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[12][13]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[12]
Section 5: Safety Considerations for Scale-Up
Safety is paramount when scaling up chemical reactions. The potential hazards associated with a reaction increase significantly with scale.[14]
FAQ 5.1: What are the key safety considerations when scaling up pyrimidine synthesis?
-
Thermal Hazards: As mentioned, exothermic reactions can become difficult to control on a large scale, potentially leading to a "runaway reaction."[14] A thorough thermal hazard assessment is crucial.
-
Reagent Handling: Handling large quantities of flammable solvents, corrosive acids, and potentially toxic reagents requires appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed systems), and established standard operating procedures (SOPs).
-
Pyrophoric Catalysts: Some reactions may use pyrophoric catalysts (e.g., Raney Nickel, Palladium on Carbon). These must be handled under an inert atmosphere and should never be allowed to dry in the air.[15]
-
Pressure Build-up: Be aware of reactions that may generate gas. Ensure that the reactor is properly vented.
-
Equipment Integrity: Use equipment that is appropriately sized and rated for the intended scale and reaction conditions.[14]
References
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
-
Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. Retrieved from [Link]
-
L-Cerna, V., et al. (2018). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 17(1), 34. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Anderson, N. G. (2012). Crystallization and Purification. In Practical Process Research and Development (pp. 329-364). Academic Press. Retrieved from [Link]
-
ResearchGate. (n.d.). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Large Scale Biginelli Reaction via Water-Based Biphasic Media: A Green Chemistry Strategy. Retrieved from [Link]
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5183. Retrieved from [Link]
-
University of Oxford. (n.d.). Pyrimidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Mhaiskar, T. A., Karande, H. R., & Singh, S. P. (2025). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv. Retrieved from [Link]
-
MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
ResearchGate. (n.d.). Past, present and future of the Biginelli reaction: A critical perspective. Retrieved from [Link]
-
CRB. (n.d.). Large-scale oligo synthesis: Scaling-up requirements. Retrieved from [Link]
-
Medicosis Perfectionalis. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis [Video]. YouTube. Retrieved from [Link]
-
Fernandez-Garcia, P., et al. (2022). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS Biology, 20(10), e3001817. Retrieved from [Link]
-
JJ Medicine. (2017, April 17). Pyrimidine Synthesis and Salvage Pathway [Video]. YouTube. Retrieved from [Link]
-
Kholodenko, B. N., et al. (2020). Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. International Journal of Molecular Sciences, 21(18), 6595. Retrieved from [Link]
-
Zrenner, R., Stitt, M., Sonnewald, U., & Boldt, R. (2006). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 4, e0093. Retrieved from [Link]
-
The Study Spot. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube. Retrieved from [Link]
-
Sorg, R. A., & Lin, L. (2021). Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. mBio, 12(4), e01138-21. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pinner reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ehs.stanford.edu [ehs.stanford.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for (5-(Benzyloxy)pyrimidin-2-YL)methanol
Welcome to the technical support center for the synthesis of (5-(Benzyloxy)pyrimidin-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthesis. Drawing upon established chemical principles and field-proven insights, this document aims to be a comprehensive resource to ensure the successful and efficient production of your target molecule.
I. Synthetic Strategy Overview
The most common and reliable method for the synthesis of this compound involves a two-step process. The first step is the formation of a suitable precursor at the 2-position of the 5-(benzyloxy)pyrimidine core, typically an aldehyde or an ester. The second step is the selective reduction of this functional group to the desired primary alcohol.
This guide will focus on troubleshooting and optimizing both stages of this synthetic pathway.
II. Stage 1: Synthesis of Key Precursors
A primary challenge in the synthesis of this compound is the efficient and high-yield preparation of the key intermediate, either 5-(benzyloxy)pyrimidine-2-carbaldehyde or a corresponding ester like methyl 5-(benzyloxy)pyrimidine-2-carboxylate.
Frequently Asked Questions (FAQs): Precursor Synthesis
Q1: I am having trouble synthesizing 5-(benzyloxy)pyrimidine-2-carbaldehyde. What are some common starting materials and routes?
A1: A viable route to a related precursor, 5-benzyloxy-2-cyanopyrimidine, has been documented. This can be achieved by reacting 5-bromo-2-cyanopyrimidine with benzyl alcohol in the presence of a copper catalyst and a base.[1] The cyano group can then be converted to an aldehyde through methods like reduction with Diisobutylaluminium hydride (DIBAL-H). Alternatively, direct synthesis of the aldehyde from a suitable pyrimidine precursor is also possible, though may require more specialized reagents.
Q2: My yield for the synthesis of 5-benzyloxy-2-cyanopyrimidine is low. How can I optimize this reaction?
A2: Low yields in copper-catalyzed N-arylation reactions can often be attributed to several factors. Ensure your reagents are pure and the solvent is anhydrous. The choice of base and ligand for the copper catalyst is also critical. Cesium carbonate is an effective base for this transformation.[1] Experimenting with different ligands, such as 1,10-phenanthroline, can also improve the reaction efficiency.[1] Reaction temperature is another key parameter; running the reaction at elevated temperatures (80–110 °C) is often necessary to drive it to completion.[1]
Troubleshooting Guide: Precursor Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Precursor | - Inefficient catalyst activity.[2] - Suboptimal reaction temperature or time.[2] - Impurities in starting materials or solvent.[2] | - Catalyst: Ensure the copper catalyst is from a reliable source and consider screening different copper salts (e.g., CuI, CuBr). The choice of ligand is crucial; 1,10-phenanthroline is a good starting point.[1] - Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A temperature range of 80-110 °C is recommended.[1] - Purity: Use anhydrous toluene as the solvent. Ensure benzyl alcohol and 5-bromo-2-cyanopyrimidine are of high purity. |
| Formation of Side Products | - Competing side reactions due to high temperatures. - Hydrolysis of the cyano group if water is present. | - Temperature Control: While elevated temperatures are necessary, excessive heat can lead to decomposition. Find the optimal temperature by running small-scale trials at different temperatures. - Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| Difficult Purification | - Presence of unreacted starting materials. - Formation of polar byproducts. | - Reaction Monitoring: Use TLC to ensure the reaction has gone to completion before workup. - Purification Technique: Column chromatography on silica gel is typically effective for purifying these types of compounds. A gradient elution system of hexane and ethyl acetate is a good starting point. |
III. Stage 2: Reduction to this compound
The final step in the synthesis is the reduction of the aldehyde or ester precursor to the target alcohol. This step requires careful selection of the reducing agent to avoid over-reduction or undesired side reactions with the pyrimidine ring.
Experimental Protocol: Reduction of 5-(Benzyloxy)pyrimidine-2-carbaldehyde
-
Dissolve 5-(benzyloxy)pyrimidine-2-carbaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a mild reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 eq), portion-wise.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs): Reduction Step
Q1: What is the best reducing agent for the conversion of the aldehyde/ester to the alcohol?
A1: For the reduction of an aldehyde, sodium borohydride (NaBH₄) is a mild and effective choice that typically does not affect the pyrimidine ring. For the reduction of an ester, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is required.[3] However, LiAlH₄ is a very powerful reducing agent and can potentially reduce the pyrimidine ring itself, leading to dihydropyrimidine byproducts.[3] Therefore, careful control of the reaction conditions is crucial when using LiAlH₄.
Q2: I am observing the formation of a dihydropyrimidine byproduct during the reduction. How can I prevent this?
A2: The reduction of the pyrimidine ring is a known side reaction, especially with powerful reducing agents like LiAlH₄.[3] This occurs because the electron-withdrawing nature of the substituents can make the ring susceptible to hydride attack. To minimize this, consider the following:
-
Use a milder reducing agent if possible. If starting from an aldehyde, NaBH₄ is preferred.
-
Lower the reaction temperature. Performing the reduction at low temperatures (e.g., -78 °C to 0 °C) can increase the selectivity for the reduction of the carbonyl group over the pyrimidine ring.
-
Slow addition of the reducing agent. Adding the hydride source slowly helps to control the reaction and minimize side reactions.
Troubleshooting Guide: Reduction Step
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Incomplete Reduction | - Insufficient amount of reducing agent. - Deactivated reducing agent. - Low reaction temperature. | - Stoichiometry: Ensure you are using a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). - Reagent Quality: Use a fresh, high-quality reducing agent. LiAlH₄ and NaBH₄ can decompose upon exposure to moisture. - Temperature: While low temperatures are good for selectivity, the reaction may need to be warmed to room temperature to go to completion. Monitor by TLC. |
| Low Yield of Alcohol | - Formation of dihydropyrimidine byproducts.[3] - Difficult purification and product loss. | - Selective Reduction: Follow the recommendations in FAQ Q2 to minimize ring reduction. - Purification: The target alcohol is a polar molecule. Use a more polar solvent system for column chromatography (e.g., a higher percentage of ethyl acetate in hexane, or even a dichloromethane/methanol gradient). |
| Presence of Unidentified Impurities | - Side reactions with the benzyloxy protecting group. - Contamination from the workup procedure. | - Protecting Group Stability: The benzyloxy group is generally stable to hydride reducing agents. However, if strongly acidic or basic conditions are used during workup, debenzylation could occur. Maintain a neutral or slightly basic pH during the workup. - Workup: Ensure all aqueous solutions used for quenching and washing are properly prepared and that the drying agent is used effectively before solvent removal. |
IV. Visualization of the Synthetic Pathway
Caption: Synthetic workflow for this compound.
V. References
-
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. (2014). Google Patents. Retrieved from
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. Retrieved from [Link]
-
WO 2018/027892 A1. (2018). Google Patents. Retrieved from
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate. (2011). National Center for Biotechnology Information. Retrieved from [Link]
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Reduction of Pyrimidine Derivatives by LiAlH4. (2007). ResearchGate. Retrieved from [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). PubMed Central. Retrieved from [Link]
-
Methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate. (2009). National Center for Biotechnology Information. Retrieved from [Link]
-
5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate. (2009). National Center for Biotechnology Information. Retrieved from [Link]
-
Methyl 5′-(2-hydroxyphenyl)-4′,5′,6′,7′-tetrahydrospiro[2H-1-benzopyran-2,7′-1,2,4-triazolo[1,5-a]pyrimidine]-3-carboxylate. (2011). PubMed Central. Retrieved from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved from [Link]
-
Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (2017). ResearchGate. Retrieved from [Link]
-
EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. (2012). Google Patents. Retrieved from
-
Retraction: Divergent synthesis of 5-substituted pyrimidine 2′-deoxynucleosides and their incorporation into oligodeoxynucleotides for the survey of uracil DNA glycosylases. (2021). National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Support Center: Stability of the Benzyloxy Group in Pyrimidine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for a common challenge in medicinal chemistry: managing the stability of the benzyloxy (O-Bn) protecting group during the synthesis of pyrimidine derivatives. The benzyloxy group is a workhorse for protecting hydroxyl functionalities due to its general robustness, yet its removal in the presence of the multifaceted pyrimidine ring can be fraught with complications.
This resource provides in-depth, field-tested insights into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: Why is the benzyloxy group so commonly used for protecting hydroxyls in pyrimidine synthesis?
A1: The benzyloxy group offers a compelling balance of stability and reactivity. It is stable to a wide range of reaction conditions commonly employed in pyrimidine synthesis, including many non-reductive acidic and basic conditions, organometallic reagents, and various oxidation/reduction reactions that do not involve catalytic hydrogenation.[1] Its removal conditions, primarily catalytic hydrogenolysis, are generally mild and neutral, preserving many other sensitive functional groups.[2]
Q2: What are the primary methods for deprotecting a benzyloxy group on a pyrimidine ring?
A2: The main strategies for cleaving a benzyl ether are:
-
Catalytic Hydrogenolysis: This is the most common and generally mildest method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[2]
-
Acidic Cleavage: Strong Brønsted acids (e.g., HBr/AcOH) or Lewis acids (e.g., BCl₃, BBr₃, SnCl₄) can be used.[3][4] This method is often reserved for substrates that are sensitive to hydrogenation but stable to strong acids.
-
Oxidative Cleavage: While less common for simple benzyl ethers, reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used, especially for electron-rich derivatives like the p-methoxybenzyl (PMB) ether.[5]
Q3: What does "orthogonal protection" mean in the context of benzyloxy-substituted pyrimidines?
A3: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others.[1] For instance, if a pyrimidine derivative has a hydroxyl group protected as a benzyl ether and another as a tert-butyldimethylsilyl (TBDMS) ether, one can selectively remove the TBDMS group with fluoride ions (e.g., TBAF) without affecting the benzyl ether. Conversely, the benzyl ether can be removed by hydrogenolysis while leaving the TBDMS ether intact. This allows for precise, stepwise manipulation of the molecule.
Troubleshooting Guide: Debenzylation of Pyrimidine Derivatives
This guide addresses specific issues that researchers may encounter during the deprotection of benzyloxy-substituted pyrimidines.
Problem 1: Incomplete or Stalled Hydrogenolysis Reaction
Scenario: You are trying to deprotect a 4-benzyloxypyrimidine using Pd/C and H₂ gas, but the reaction is sluggish or stops after partial conversion, even with fresh catalyst.
Probable Cause: Catalyst poisoning by the nitrogen atoms of the pyrimidine ring. The lone pair of electrons on the pyrimidine's nitrogen atoms can strongly coordinate to the palladium surface, blocking the active sites required for catalysis.[6] This is a well-documented issue with nitrogen-containing heterocycles.[7]
Solutions:
-
Increase Catalyst Loading: A simple first step is to increase the weight percentage of the Pd/C catalyst. This provides more active sites, some of which will remain available for catalysis despite poisoning.
-
Acidify the Reaction Medium: Adding a non-nucleophilic acid, such as acetic acid or a controlled amount of HCl, can protonate the pyrimidine nitrogens. The resulting pyrimidinium salt is less likely to coordinate to the palladium surface, thus mitigating catalyst poisoning.[8]
-
Switch to Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like ammonium formate, formic acid, or cyclohexadiene in the presence of Pd/C can sometimes be more effective.[9] The reaction conditions for CTH can often overcome partial catalyst deactivation.
Experimental Protocol: Debenzylation using Catalytic Transfer Hydrogenation
-
Dissolve the benzyloxy-pyrimidine substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Add ammonium formate (3-5 equivalents) to the mixture.
-
Stir the reaction at room temperature or warm gently (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product.
Problem 2: Unwanted Reduction of Other Functional Groups
Scenario: During the hydrogenolysis of a benzyloxy group, you observe the reduction of other functionalities on your pyrimidine, such as a chloro, bromo, or nitro substituent, or a double bond in a side chain.
Probable Cause: Lack of chemoselectivity. Catalytic hydrogenation is a powerful reduction method that can affect many functional groups. Halogens (especially Cl, Br, I), nitro groups, and alkenes/alkynes are all susceptible to reduction under standard hydrogenolysis conditions.
Solutions:
-
Use a Poisoned Catalyst: In some instances, a "poisoned" or less reactive catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), can show greater selectivity.
-
Catalytic Transfer Hydrogenation (CTH): CTH can sometimes offer better chemoselectivity compared to using H₂ gas, potentially leaving sensitive groups intact.[9]
-
Switch to a Non-Reductive Deprotection Method: If the molecule can tolerate it, acidic cleavage is an excellent alternative. Boron trichloride (BCl₃) is particularly effective for cleaving aryl ethers and is orthogonal to many other functional groups.
Data Summary: Common Deprotection Methods and Their Orthogonality
| Protecting Group | Deprotection Reagent | Conditions | Stable Functional Groups (Examples) | Unstable Functional Groups (Examples) |
| Benzyloxy (Bn) | Pd/C, H₂ | RT, 1 atm | Esters, amides, silyl ethers | Alkenes, alkynes, nitro groups, halides |
| Benzyloxy (Bn) | BCl₃ | -78 °C to RT | Esters, amides, alkenes, nitro groups | Acid-labile groups (e.g., Boc, Trityl) |
| TBDMS | TBAF | RT | Benzyl ethers, esters, amides | Other silyl ethers |
| Boc | TFA, HCl | RT | Benzyl ethers, esters, silyl ethers | Other acid-labile groups |
Experimental Protocol: Lewis Acid-Mediated Debenzylation
-
Dissolve the benzyloxy-pyrimidine substrate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BCl₃ in DCM (1.5-3.0 equivalents) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol, followed by a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.
Problem 3: Formation of an N-Benzyl Side Product
Scenario: After deprotection, you isolate a byproduct that appears to be an N-benzylated pyrimidine or an intermediate where the benzyl group has migrated from an oxygen to a nitrogen atom.
Probable Cause: Intramolecular or intermolecular benzylation. Under certain conditions, particularly with strong acids, the cleavage of the benzyl ether can generate a benzyl cation. This electrophilic species can then be trapped by a nucleophilic nitrogen atom on the pyrimidine ring, leading to N-benzylation. This is more likely if the pyrimidine ring has an available NH group.
Solutions:
-
Use a Cation Scavenger: When using acidic deprotection methods, adding a cation scavenger like anisole, thioanisole, or pentamethylbenzene can trap the generated benzyl cation before it reacts with your product.[2]
-
Avoid Strongly Acidic Conditions: Opt for milder methods like catalytic hydrogenolysis or CTH, which do not proceed through a free benzyl cation intermediate.
-
Protect Ring Nitrogens: If the pyrimidine scaffold has a free N-H that is prone to alkylation, consider protecting it with a suitable group (e.g., Boc, SEM) before performing the O-debenzylation.
Logical Workflow for Troubleshooting Debenzylation
Here is a decision-making workflow to guide your experimental choices when facing debenzylation challenges.
Caption: Troubleshooting workflow for benzyloxy group deprotection.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
- Hartung, J., & Simonoff, R. (2004). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Zhu, J., & Li, X. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Tetrahedron Letters, 56(12), 1420-1422.
- Konakahara, T. (n.d.). Palladium-Catalyzed Synthesis of Pyrimidines.
- ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- Hřebabecký, H., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. PubMed.
- El Kaim, L., et al. (2011). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry.
- Wang, D.-H., & Wasa, M. (2019). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Lystrom, L., et al. (2022).
- Gzella, A., et al. (2003). Novel side reactions accompanying activation and aminolysis of N-benzoyl-2-alkylserines. Journal of Peptide Science.
- Bieg, T., & Szeja, W. (1985).
- Yonemitsu, O., et al. (1992). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles.
- Brown, D. J., & Foster, R. V. (1966). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Journal of the Chemical Society C: Organic.
- Gero, A. M., et al. (1988). Inhibition of pyrimidine biosynthesis de novo in Plasmodium falciparum by 2-(4-t-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone in vitro. PubMed.
- Gaunt, M. J., Yu, J.-Q., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry.
- Eigenberger, G., & Rupp, F. (2001). Poisoning and deactivation of palladium catalysts.
- Baker, A. E. G., et al. (2014). The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. Tetrahedron Letters.
- Singh, P., et al. (2006). Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones. Bioorganic & Medicinal Chemistry.
- Anderson, M. O. (2006). A deconstruction–reconstruction strategy for pyrimidine diversification.
- American Chemical Society. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions.
- RSC Publishing. (2022).
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Nucleoside Analog Synthesis
Welcome to the technical support center for nucleoside analog synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of these vital molecules. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal reasoning behind common experimental challenges. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific, practical issues you may encounter at the bench.
The synthesis of nucleoside analogs is a nuanced field where success often hinges on the strategic management of protecting groups, the precise execution of the glycosylation reaction, and meticulous purification. This guide is built on the core principles of scientific integrity, providing self-validating protocols and grounding key claims in authoritative literature.
Section 1: Protecting Group Strategy & Management
The success of a nucleoside synthesis campaign is often determined before the key glycosylation step is even attempted. A robust and orthogonal protecting group strategy is paramount.[1][2][3] Protecting groups are required to prevent side reactions at the reactive hydroxyl and amino groups of the sugar and nucleobase moieties during synthesis.[1][]
Frequently Asked Questions (FAQs)
Q1: My final deprotection step is incomplete or is causing degradation of my nucleoside analog. What are the common causes and solutions?
A1: This is a frequent and frustrating end-point to a long synthesis. The root cause typically lies in the stability of the protecting groups relative to the lability of your final product.
-
Causality: Acid-labile groups, like the commonly used dimethoxytrityl (DMT) for 5'-OH protection, require acidic conditions for removal.[][5] However, the N-glycosidic bond itself, particularly in purine deoxynucleosides, is susceptible to cleavage under acidic conditions (depurination).[1] Similarly, base-labile acyl groups (e.g., benzoyl, acetyl) used on the nucleobase and sugar hydroxyls require basic conditions (like ammonia or methylamine) for removal, which can sometimes promote unwanted side reactions on the heterocyclic base or sugar.[6]
-
Troubleshooting Protocol:
-
Re-evaluate Orthogonality: Ensure your protecting groups are truly orthogonal, meaning one can be removed without affecting the others.[3][6] For acid-sensitive targets, consider replacing an acid-labile 5'-OH protecting group (like DMT) with a base-labile group (e.g., Fmoc) or a fluoride-labile silyl ether (e.g., TBDMS).[1]
-
Milder Deprotection Conditions:
-
For acid-labile groups: Use milder acids (e.g., dichloroacetic acid in a non-protic solvent like DCM) and run the reaction at lower temperatures (0 °C to RT), carefully monitoring by TLC or LC-MS to stop the reaction immediately upon completion.
-
For base-labile groups: If standard conditions (e.g., concentrated ammonia) are too harsh, switch to gaseous ammonia in methanol or a milder amine base.
-
-
Product Lability Test: Before committing your main batch, subject a small amount of a protected intermediate to the final deprotection conditions to confirm the stability of your core structure.
-
Q2: I am observing acyl migration (e.g., from 2'-O-benzoyl to 3'-O-benzoyl). How can I prevent this?
A2: Acyl migration is a common issue, especially in ribonucleoside synthesis, and occurs under both acidic and basic conditions. It proceeds through a cyclic orthoester intermediate and can lead to a difficult-to-separate mixture of isomers.
-
Causality: The proximity of the 2'- and 3'-hydroxyl groups on the ribose ring facilitates intramolecular transesterification. The reaction is often catalyzed by trace acid or base, including silica gel during chromatography.
-
Prevention Strategies:
-
Use Bulky or Non-migrating Protecting Groups: For the 2'-OH, consider using a protecting group less prone to migration, such as a silyl ether (TBDMS, TIPS) or the tert-butyldimethylsilyloxymethyl (TOM) group.
-
Control pH: Neutralize your reaction workups carefully. When performing chromatography, consider pre-treating the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.
-
Temperature Control: Keep all steps, including purification, at low temperatures whenever possible to reduce the rate of migration.
-
Decision Workflow for Protecting Group Selection
The choice of protecting groups must be planned by considering the entire synthetic route in reverse. The following diagram illustrates a simplified decision-making process.
Caption: Decision tree for orthogonal protecting group strategy.
Table 1: Common Protecting Groups in Nucleoside Synthesis
| Position | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| 5'-OH | Dimethoxytrityl | DMT | Mild Acid (e.g., 3% DCA in DCM) | Base, Fluoride, Hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine, DBU) | Acid, Fluoride, Hydrogenolysis | |
| tert-Butyldimethylsilyl | TBDMS | Fluoride (e.g., TBAF in THF) | Acid, Base, Hydrogenolysis | |
| 2'-OH | tert-Butyldimethylsilyl | TBDMS | Fluoride (e.g., TBAF in THF) | Acid, Base, Hydrogenolysis |
| Triisopropylsilyl | TIPS | Fluoride (e.g., TBAF in THF) | Acid, Base, Hydrogenolysis | |
| Nucleobase | Benzoyl (A, C) | Bz | Base (e.g., NH₃/MeOH) | Acid, Fluoride |
| (NH₂) | Isobutyryl (G) | iBu | Base (e.g., NH₃/MeOH) | Acid, Fluoride |
| Acetyl (C) | Ac | Base (e.g., NH₃/MeOH) | Acid, Fluoride |
Section 2: The Glycosylation Reaction: Maximizing Success
The formation of the N-glycosidic bond is the cornerstone of nucleoside synthesis. The most widely used method is the Silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation.[7][8] This reaction involves coupling a silylated nucleobase with an electrophilic sugar derivative, typically a per-acylated sugar, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[7][8]
Frequently Asked Questions (FAQs)
Q1: My Vorbrüggen glycosylation reaction has failed or the yield is very low. What went wrong?
A1: Low yield in a Vorbrüggen glycosylation can be traced to several critical parameters. A systematic check is the best approach.
-
Causality & Troubleshooting:
-
Inefficient Silylation of the Nucleobase: The nucleobase must be silylated (e.g., with BSA or HMDS) to increase its solubility and nucleophilicity.[9] Incomplete silylation is a common failure point.
-
Solution: Ensure the silylating agent is fresh and the reaction is run under strictly anhydrous conditions. You can confirm silylation by ¹H NMR (disappearance of N-H protons) before adding the sugar and Lewis acid.
-
-
Moisture: Lewis acids like TMSOTf are extremely sensitive to moisture. Trace water will consume the catalyst and can hydrolyze the activated sugar intermediate.
-
Solution: Use flame-dried glassware under an inert atmosphere (Argon or Nitrogen). Use anhydrous, freshly distilled solvents.
-
-
Lewis Acid Activity: The Lewis acid may have degraded.
-
Solution: Use a freshly opened bottle of TMSOTf or distill it under reduced pressure.
-
-
Poor Nucleobase Reactivity: Some modified or electron-deficient nucleobases are inherently poor nucleophiles.
-
Solution: Increase the reaction temperature or use a stronger Lewis acid (e.g., SnCl₄), but be aware this can decrease stereoselectivity.
-
-
Solvent Interference: Acetonitrile, a common solvent, can act as a competing nucleophile in the presence of excess TMSOTf, leading to byproducts and consuming the activated sugar.[10]
-
Solution: If you suspect this side reaction, particularly with a weakly reactive nucleobase, switch the solvent to a non-nucleophilic alternative like 1,2-dichloroethane (DCE).[10]
-
-
Troubleshooting Workflow for Low Glycosylation Yield
Caption: A logical workflow for diagnosing low glycosylation yields.
Section 3: Controlling Stereochemistry: The Anomer Problem
Achieving the correct stereochemistry at the anomeric carbon (C1') is arguably the most significant challenge in nucleoside synthesis. For most biological applications, the β-anomer is the desired product.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of α and β anomers. How can I improve the selectivity for the desired β-anomer?
A1: Anomeric control is dictated primarily by the substituent at the C2' position of the sugar donor.
-
Causality (The Neighboring Group Effect): When synthesizing ribonucleosides , the presence of an acyl protecting group (e.g., benzoyl or acetyl) at the 2'-position is crucial. This group provides "neighboring group participation." The Lewis acid activates the anomeric center, which then departs. The carbonyl oxygen of the 2'-O-acyl group attacks the resulting oxocarbenium ion to form a stable cyclic dioxolenium intermediate.[9] The nucleobase can then only attack from the opposite (β) face, leading to the 1,2-trans product, which is the β-nucleoside.[7][9] This is a powerful and reliable way to ensure β-selectivity.
-
The Deoxyribonucleoside Challenge: In the synthesis of deoxyribonucleosides , there is no 2'-hydroxyl group, and therefore no neighboring group to direct the attack.[7][11] This lack of control often leads to mixtures of α and β anomers, with the α-anomer sometimes predominating.[12]
-
Strategies for Improving β-Selectivity:
-
For Ribonucleosides: Always use a participating group at the 2'-position (e.g., O-Acyl). Non-participating groups like O-benzyl will lead to anomeric mixtures.
-
For Deoxyribonucleosides: This is more challenging.
-
Solvent Effects: The choice of solvent can influence the anomeric ratio. Less polar solvents sometimes favor the β-anomer.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Alternative Chemistries: If direct glycosylation fails, consider synthesizing the corresponding ribonucleoside (which can be made stereoselectively) and then performing a deoxygenation at the 2'-position (e.g., via a Barton-McCombie deoxygenation).[7]
-
-
Mechanism of β-Selectivity in Ribonucleosides
Caption: Simplified workflow showing how a 2'-O-Acyl group ensures β-selectivity.
Section 4: Purification & Final Deprotection
Even a successful reaction can be undermined by challenges in isolating the final product. The generation of byproducts and stereoisomers often complicates purification.[13][14]
Frequently Asked Questions (FAQs)
Q1: I am struggling to separate the α and β anomers of my protected nucleoside by standard column chromatography. What are my options?
A1: Anomers can be notoriously difficult to separate as they often have very similar polarities.
-
Causality: α and β anomers are diastereomers, but their similar structures and functional groups result in very close Rf values on silica gel.
-
Advanced Purification Strategies:
-
Chromatography Optimization:
-
System Change: If a standard ethyl acetate/hexane system fails, try a different system like dichloromethane/methanol.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase (C18) or normal-phase HPLC can provide the resolution needed to separate the anomers. This is often the most effective method.[13]
-
-
Crystallization: If your product is crystalline, attempting to crystallize the desired anomer from the mixture can be an effective purification technique. Seeding with a pure crystal can help.
-
Enzymatic Resolution: A powerful, though more advanced, technique involves using enzymes that can selectively modify one anomer. For example, lipases like Pseudomonas cepacia lipase (PSL-C) have been shown to regioselectively acylate the 5'-OH of α-anomers while selectively acylating the 3'-OH of the corresponding β-anomers.[15][16][17] This introduces a significant polarity difference, making chromatographic separation trivial. The acyl group can then be removed from the purified anomer.
-
References
-
Vorbrüggen glycosylation reaction and its mechanism. ResearchGate. Available at: [Link]
-
Liu, P. et al. Efficient Syntheses of alpha- and beta-C-Nucleosides and the Origin of Anomeric Selectivity. ResearchGate. Available at: [Link]
-
García, J. et al. (2006). New Concept for the Separation of an Anomeric Mixture of R/β-D-Nucleosides through Regioselective Enzymatic Acylation or Hydrolysis Processes. J. Org. Chem., 71, 9765-9771. Available at: [Link]
-
Proposed mechanism of stereoselective N-glycosylation under Vorbrüggen conditions. ResearchGate. Available at: [Link]
-
Synthesis of nucleosides. Wikipedia. Available at: [Link]
-
An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. National Institutes of Health (NIH). Available at: [Link]
-
García, J. et al. (2006). New Concept for the Separation of an Anomeric Mixture of α/β-d-Nucleosides through Regioselective Enzymatic Acylation or Hydrolysis Processes. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
García, J. et al. (2006). New Concept for the Separation of an Anomeric Mixture of alpha/beta-D-nucleosides Through Regioselective Enzymatic Acylation or Hydrolysis Processes. PubMed. Available at: [Link]
-
Vorbrüggen Glycosylation. Merck Index. Available at: [Link]
-
Wang, P. et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. National Institutes of Health (NIH). Available at: [Link]
-
Wang, P. et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. ResearchGate. Available at: [Link]
-
Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. Available at: [Link]
-
Seliger, H. (2001). Protection of 5'-hydroxy Functions of Nucleosides. Curr Protoc Nucleic Acid Chem. PubMed. Available at: [Link]
-
Wang, P. et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. PubMed. Available at: [Link]
-
Wang, P. et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. National Genomics Data Center (CNCB-NGDC). Available at: [Link]
-
Ni, G. et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC Advances. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Ni, G. et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC Advances. Available at: [Link]
-
Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers. Available at: [Link]
-
Zhang, Y. & Knapp, S. (2016). Glycosylation of Nucleosides. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Available at: [Link]
-
Comparison of RNA‐nucleosides 1 a–e with DNA‐nucleosides 2 a–d which lack of the 2'‐hydroxy group. ResearchGate. Available at: [Link]
-
Zhang, Y. & Knapp, S. (2016). Glycosylation of Nucleosides. PubMed. Available at: [Link]
-
Nucleoside chemistry: a challenge best tackled together. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
New Concept for the Separation of an Anomeric Mixture of a/B-D-Nucleosides Through Regioselective Enzymatic Acylation or Hydrolysis Processes. Amanote Research. Available at: [Link]
-
Glycosylation of Nucleosides. ResearchGate. Available at: [Link]
-
Downey, A. M. & Bennett, C. S. (2014). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Britton, R. et al. (2022). Practical and concise synthesis of nucleoside analogs. Nature Protocols. PubMed. Available at: [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. jocpr.com [jocpr.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Protection of 5'-hydroxy functions of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 8. Vorbrüggen Glycosylation [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 11. biosynth.com [biosynth.com]
- 12. Nucleoside chemistry: a challenge best tackled together [comptes-rendus.academie-sciences.fr]
- 13. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New concept for the separation of an anomeric mixture of alpha/beta-D-nucleosides through regioselective enzymatic acylation or hydrolysis processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Bioactivity of (5-(Benzyloxy)pyrimidin-2-YL)methanol: A Comparative Guide for Researchers
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of nucleic acids.[1] This inherent biological relevance has made pyrimidine analogs a fertile ground for the discovery of novel therapeutics targeting a wide array of diseases, from cancers to viral infections. This guide provides an in-depth comparative analysis of the bioactivity of a specific pyrimidine derivative, (5-(Benzyloxy)pyrimidin-2-YL)methanol, in the context of other structurally related pyrimidine analogs. By examining available experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts.
The Privileged Pyrimidine: A Scaffold for Diverse Bioactivity
The versatility of the pyrimidine ring allows for extensive chemical modifications at its various positions, leading to a diverse range of pharmacological activities.[2][3][4] Many pyrimidine-based drugs function as antimetabolites, interfering with the synthesis of DNA and RNA, a critical pathway for rapidly proliferating cells such as those found in tumors.[5] Furthermore, the pyrimidine core can effectively interact with the ATP-binding pockets of various kinases, making it a valuable pharmacophore for the development of kinase inhibitors, a major class of targeted cancer therapies.[6][7] The ability of pyrimidine derivatives to also exhibit antiviral and anti-inflammatory properties underscores the broad therapeutic potential of this heterocyclic motif.[5][8]
Comparative Analysis: this compound versus a Structurally Related Analog
Structural Similarities and Differences
| Feature | This compound | 2-((4-chlorobenzyl)oxy)-5-bromopyrimidine |
| Pyrimidine Core | Present | Present |
| C5-Substituent | Benzyloxy group | Bromo group |
| C2-Substituent | Methanol group (-CH2OH) | (4-chlorobenzyl)oxy group |
The key difference lies in the nature and position of the substituents. In our target molecule, the benzyloxy group is at the C5 position, and a hydroxymethyl group is at the C2 position. In the comparator from the study, a bromo group is at C5, and a substituted benzyloxy group is at C2. This difference in substitution patterns will undoubtedly influence the molecule's interaction with biological targets.
Experimental Data: In Vitro Cytotoxicity
The study by Reddy et al. evaluated the anticancer activity of their synthesized compounds using the MTT assay, a colorimetric method that measures cell viability.[9]
| Compound | Target Cell Line | IC50 (µM) |
| 2-((4-chlorobenzyl)oxy)-5-bromopyrimidine | HeLa | >100 |
| Doxorubicin (Positive Control) | HeLa | 1.2 |
The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. In this case, 2-((4-chlorobenzyl)oxy)-5-bromopyrimidine exhibited an IC50 value greater than 100 µM against the HeLa cell line, suggesting weak to no cytotoxic activity under the tested conditions.[9]
Structure-Activity Relationship (SAR) Insights
The weak activity of the comparator compound, 2-((4-chlorobenzyl)oxy)-5-bromopyrimidine, provides valuable insight into the potential SAR for this class of molecules. The presence of a bulky substituted benzyloxy group at the C2 position and a bromo group at the C5 position does not appear to be a favorable combination for potent anticancer activity against HeLa cells.
For our target molecule, this compound, the presence of a smaller, more polar hydroxymethyl group at the C2 position could significantly alter its biological profile. This group may participate in different hydrogen bonding interactions within a target protein's active site compared to the larger, more lipophilic benzyloxy group. Furthermore, the placement of the benzyloxy group at the C5 position will orient it differently in space, potentially allowing for interactions with different regions of a biological target.
To definitively determine the bioactivity of this compound, it would be necessary to synthesize this compound and evaluate it in a panel of biological assays.
Experimental Methodologies: A Blueprint for Bioactivity Assessment
To provide a practical framework for researchers, we detail the standard experimental protocols for evaluating the potential anticancer, kinase inhibitory, and antiviral activities of novel pyrimidine analogs.
In Vitro Anticancer Activity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method for assessing cell viability and proliferation.[10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified incubation period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
MTT Assay Workflow for Cell Viability
Kinase Inhibition Assay
Given the prevalence of pyrimidine scaffolds in kinase inhibitors, evaluating the potential of this compound to inhibit specific kinases is a logical next step.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated product formed. The inhibitory effect of a compound is determined by the reduction in kinase activity.
Step-by-Step Protocol (Luminescence-Based):
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound.
-
Kinase Reaction: In a 96-well plate, incubate the kinase with various concentrations of the test compound.
-
Initiate Reaction: Add the substrate and ATP to start the kinase reaction and incubate.
-
Stop Reaction & ATP Detection: Add a reagent to stop the reaction and simultaneously measure the remaining ATP levels using a luciferase-luciferin system. The amount of light produced is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.
Kinase Inhibition Assay Workflow
Antiviral Activity Screening: Plaque Reduction Assay
For assessing antiviral potential, the plaque reduction assay is a standard method for quantifying the inhibition of viral replication.
Principle: This assay measures the reduction in the number of viral plaques (areas of cell death) in a cell monolayer in the presence of an antiviral compound.
Step-by-Step Protocol:
-
Cell Seeding: Grow a confluent monolayer of host cells in a multi-well plate.
-
Virus and Compound Incubation: Pre-incubate a known amount of virus with different concentrations of the test compound.
-
Infection: Infect the cell monolayer with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agar) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains living cells, leaving the plaques (areas of dead cells) unstained.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction to determine the EC50 (50% effective concentration).
Plaque Reduction Assay Workflow
Conclusion and Future Directions
The pyrimidine scaffold continues to be a highly valuable starting point for the development of new therapeutic agents. While direct experimental evidence for the bioactivity of this compound is currently limited, a comparative analysis with structurally related analogs suggests that the specific substitution pattern at the C2 and C5 positions is critical for determining its biological effects. The weak anticancer activity of 2-((4-chlorobenzyl)oxy)-5-bromopyrimidine highlights the importance of empirical testing.
Future research should focus on the synthesis of this compound and its systematic evaluation in a battery of in vitro assays, such as those detailed in this guide. This will not only elucidate the specific bioactivity of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the therapeutic potential of 2,5-disubstituted pyrimidine derivatives. Such studies are essential for the rational design of more potent and selective pyrimidine-based drugs for the treatment of cancer, viral infections, and other diseases.
References
-
Reddy, O. S., Suryanarayana, C. V., Narayana, K. J. P., Anuradha, V., & Babu, B. H. (2015). Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. Medicinal Chemistry Research, 24(6), 2535–2542. [Link]
-
Reddy, O. S., et al. (2015). Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. ResearchGate. [Link]
-
Recent Patents on Anti-Infective Drug Discovery. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. [Link]
-
Molecules. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. National Institutes of Health. [Link]
-
Journal of Medicinal Chemistry. (2019). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PubMed Central. [Link]
-
Reddy, O. S., et al. (2015). Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. ResearchGate. [Link]
-
Molecules. (2021). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2012). Identification of pyrimidine derivatives as hSMG-1 inhibitors. PubMed. [Link]
-
Molecules. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]
-
Molecules. (2021). Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines. PubMed Central. [Link]
-
Molecules. (2023). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. PubMed Central. [Link]
-
ResearchGate. (2017). Anticancer Disubstituted pyrimidines, thiazolopyrimidines and... | Download Scientific Diagram. ResearchGate. [Link]
-
Reddy, O. S., et al. (2015). Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. ResearchGate. [Link]
-
Molecules. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Scite. (n.d.). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Scite. [Link]
-
European Journal of Medicinal Chemistry. (2022). Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors. PubMed. [Link]
-
Molecules. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. PubMed Central. [Link]
-
Bentham Science. (n.d.). Synthesis and Antitumor Properties of N1-(Hydroxymethyl Phenylmethyl) Pyrimidine Derivatives and their Intermediates. Bentham Science Publisher. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]
-
Molecules. (2022). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. National Institutes of Health. [Link]
-
PubMed. (n.d.). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. PubMed. [Link]
-
RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
MDPI. (2022). Chemistry and Bioactivity of Microsorum scolopendria (Polypodiaceae): Antioxidant Effects on an Epithelial Damage Model. MDPI. [Link]
-
International Journal of Molecular Sciences. (2023). Discovery of Bioactive Properties in the Seagrass Ruppia maritima Extract: A Triplatform Assessment of Antioxidant, Antidiabetic, Antibacterial, Cytotoxic, and Analgesic Activities. PubMed Central. [Link]
-
Molecules. (2015). Ameliorative Effects of 5-Hydroxymethyl-2-furfural (5-HMF) from Schisandra chinensis on Alcoholic Liver Oxidative Injury in Mice. PubMed Central. [Link]
-
ResearchGate. (2024). Diversity of bioactive compounds from Parmotrema xanthinum as antimicrobial potential through in-vitro and in-silico assessment. ResearchGate. [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ameliorative Effects of 5-Hydroxymethyl-2-furfural (5-HMF) from Schisandra chinensis on Alcoholic Liver Oxidative Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Purity of Synthesized (5-(Benzyloxy)pyrimidin-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for drug discovery and development, the purity of the final compound is of paramount importance. This guide provides a detailed comparison of analytical techniques for assessing the purity of (5-(Benzyloxy)pyrimidin-2-YL)methanol, a key building block in medicinal chemistry. We will delve into the principles and practical applications of various methods, offering experimental protocols and data to support the selection of the most appropriate strategy for your research needs.
The structure of this compound features a pyrimidine core, a versatile scaffold found in numerous biologically active molecules. Its purity directly impacts the reliability of experimental results and the safety and efficacy of potential drug candidates.
The Analytical Toolkit: A Comparative Overview
A multi-faceted approach is often necessary for the comprehensive purity assessment of synthesized compounds. The most commonly employed techniques for pyrimidine derivatives include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages in terms of speed, sensitivity, and the structural information it provides.
| Technique | Principle | Information Provided | Sample Requirements | Throughput |
| TLC | Differential partitioning between a stationary and mobile phase. | Qualitative assessment of reaction progress, identification of major components. | Small aliquot of reaction mixture or dissolved sample. | High |
| HPLC | Separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure. | Quantitative purity determination, detection and quantification of impurities. | Dilute solution of the sample. | Medium to High |
| ¹H and ¹³C NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Unambiguous structural elucidation, identification of impurities with distinct proton/carbon environments. | 5-10 mg dissolved in a deuterated solvent. | High |
| Mass Spectrometry | Molecules are ionized and separated based on their mass-to-charge ratio. |
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-(Benzyloxy)pyrimidin-2-YL)methanol
This document provides essential procedural guidance for the safe and compliant disposal of (5-(Benzyloxy)pyrimidin-2-YL)methanol. As a niche heterocyclic compound frequently utilized in medicinal chemistry and drug development, its handling and disposal demand a rigorous, safety-first approach. This guide is designed for researchers, scientists, and laboratory managers, offering a framework grounded in regulatory compliance and best practices to ensure personnel safety and environmental protection.
Core Principle: Waste Characterization
The cornerstone of any chemical disposal procedure is accurate waste characterization. This compound is not a common household chemical; it is a specialized reagent and its waste must be presumed hazardous until proven otherwise. The generator of the waste is legally responsible for determining if it is a hazardous waste under the Resource Conservation and Recovery Act (RCRA) as regulated by the Environmental Protection Agency (EPA).[1][2]
Hazard Profile Analysis:
While a specific Safety Data Sheet (SDS) for this compound should always be the primary reference, we can infer its likely hazard profile from its chemical structure and data on analogous compounds.
-
Toxicity: Similar pyrimidine and benzyloxy-containing compounds are classified as harmful if swallowed and may cause skin and eye irritation.[3][4] Therefore, waste containing this compound should be managed as toxic waste.
-
Ignitability, Corrosivity, Reactivity: Based on its structure, the compound is unlikely to meet the criteria for ignitability, corrosivity, or reactivity.[2] It is a stable solid alcohol. However, it must be segregated from strong oxidizing agents, acids, and bases to prevent unforeseen reactions.[5][6][7]
Any laboratory generating this waste must consult the manufacturer's SDS and local regulations to confirm its classification.[8][9]
Mandatory Personal Protective Equipment (PPE)
Before handling the waste compound in any form (pure, in solution, or as residue), all personnel must wear appropriate PPE to prevent exposure via inhalation, ingestion, or skin/eye contact.[7][10]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, are required. Always inspect gloves for tears or punctures before use.[11]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron may be necessary.
-
Respiratory Protection: Handling of the solid material outside of a certified chemical fume hood may require respiratory protection to prevent inhalation of dust. All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[12]
On-Site Waste Accumulation and Storage
Proper accumulation is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]
Step-by-Step Accumulation Protocol:
-
Container Selection: Choose a container that is chemically compatible with this compound and any solvents used in the waste mixture.[1] A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition with a secure, leak-proof screw cap.[1][13]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
Segregation: Store the waste container in a designated SAA, segregated from incompatible chemicals.[14] Specifically, keep it away from strong acids, bases, and oxidizing agents.[6][7] Use secondary containment (such as a plastic tub) to prevent spills from spreading.[13]
-
Storage Practice: Keep the waste container closed at all times except when adding waste.[5][13] Do not overfill the container; leave at least 10% of headspace to allow for expansion.
| Parameter | Requirement | Rationale |
| Waste Classification | Presumed Hazardous (Toxic). Must be confirmed via SDS and RCRA criteria. | Ensures the highest level of safety and compliance. Prevents improper disposal of a potentially harmful substance. |
| Container | Chemically compatible (HDPE, Glass), leak-proof, sealed cap.[1] | Prevents degradation of the container and release of the chemical into the environment. |
| Labeling | "Hazardous Waste," full chemical names, hazard warnings, composition.[5] | Communicates contents and dangers to all lab personnel and waste handlers, as required by OSHA and EPA. |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment.[5][13] | Centralizes hazardous materials, prevents spills from spreading, and facilitates safe pickup. |
| Segregation | Keep separate from acids, bases, and oxidizing agents.[6][7][14] | Prevents dangerous chemical reactions that could generate heat, toxic gases, or fire. |
Final Disposal Workflow
The disposal of this compound must be handled by trained professionals through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [8][13] The EPA has strict regulations, including a sewer ban on all hazardous waste pharmaceuticals, to prevent environmental contamination.[15]
Caption: Disposal workflow for this compound.
Empty Container Decontamination
An empty container that held this compound must also be managed as hazardous waste unless properly decontaminated.[6]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol, acetone) that can solubilize the compound.
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[13] Add it to your designated halogenated or non-halogenated solvent waste stream, as appropriate.
-
Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[13]
-
Final Disposal: The triple-rinsed container can now be disposed of in the appropriate glass or plastic recycling bin, per your institution's guidelines.[6]
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Minor Spill (Contained, Small Quantity):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a suitable solvent and paper towels, collecting all cleaning materials as hazardous waste.
-
-
Major Spill (Large Quantity, Uncontained):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or EH&S.
-
Do not attempt to clean the spill yourself.
-
By adhering to this comprehensive disposal framework, you ensure that your laboratory practices remain compliant with safety regulations, protecting both your research team and the wider environment.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 19, 2026, from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. Retrieved January 19, 2026, from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved January 19, 2026, from [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 19, 2026, from [Link]
-
Chemical Safety in Labs: Handling and Storage. (2025). YOUTH Clean Tech. Retrieved January 19, 2026, from [Link]
-
Occupational exposure to hazardous chemicals in laboratories (1910.1450). (n.d.). Occupational Safety and Health Administration. Retrieved January 19, 2026, from [Link]
-
Chemicals - safe use and handling. (n.d.). Health and Safety Executive. Retrieved January 19, 2026, from [Link]
-
Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety. Retrieved January 19, 2026, from [Link]
-
Chemical Hazards and Toxic Substances. (n.d.). Occupational Safety and Health Administration. Retrieved January 19, 2026, from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). University of Wisconsin-Madison. Retrieved January 19, 2026, from [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). U.S. Environmental Protection Agency. Retrieved January 19, 2026, from [Link]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. mtu.edu [mtu.edu]
- 3. fishersci.dk [fishersci.dk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. hse.gov.uk [hse.gov.uk]
- 8. acs.org [acs.org]
- 9. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. youthfilter.com [youthfilter.com]
- 11. methanex.com [methanex.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. vumc.org [vumc.org]
- 14. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
